Onjixanthone I
Description
Properties
IUPAC Name |
7-hydroxy-1,2,3-trimethoxyxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-19-12-7-11-13(16(21-3)15(12)20-2)14(18)9-6-8(17)4-5-10(9)22-11/h4-7,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTRADDVONOEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Onjixanthone I: A Technical Guide to its Isolation from Polygala tenuifolia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Onjixanthone I, a xanthone (B1684191) derivative sourced from the roots of Polygala tenuifolia. This document details the experimental protocols for extraction and purification, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and potential biological activities to facilitate further research and drug development endeavors.
Introduction
This compound is a naturally occurring xanthone that has been isolated from the roots of Polygala tenuifolia Willd. (Polygalaceae). Xanthones from Polygala species are a well-documented class of compounds with a range of biological activities. The isolation and characterization of this compound are critical first steps in exploring its therapeutic potential. This guide outlines a detailed methodology for its isolation, based on established phytochemical techniques.
Plant Material and Extraction
The primary plant source for the isolation of this compound is the dried roots of Polygala tenuifolia.
Experimental Protocol: Extraction
-
Plant Material Preparation: Commercially available dried roots of Polygala tenuifolia are pulverized into a coarse powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered root material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. A typical solid-to-solvent ratio is 1:10 (w/v). The extraction is carried out over a period of 48-72 hours with occasional agitation.
-
Filtration and Concentration: The methanolic extract is filtered to remove the solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.
Purification of this compound
The purification of this compound from the crude methanolic extract is a multi-step process involving several chromatographic techniques.
Experimental Protocol: Chromatographic Purification
-
Solvent Partitioning: The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The majority of xanthones, including this compound, are typically found in the ethyl acetate fraction.
-
Column Chromatography on Silica (B1680970) Gel: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient solvent system, commonly starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol (e.g., n-hexane -> n-hexane:EtOAc mixtures -> EtOAc -> EtOAc:MeOH mixtures). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC): Fractions containing this compound, as identified by TLC analysis (visualized under UV light and/or with a suitable staining reagent), are pooled and further purified by preparative TLC on silica gel plates. A suitable solvent system (e.g., a specific ratio of chloroform and methanol) is used for development.
-
Recrystallization: The band corresponding to this compound is scraped from the pTLC plate, and the compound is eluted from the silica gel using a polar solvent like methanol. The solvent is then evaporated, and the resulting solid is purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound.
Quantitative Data
The following tables summarize the quantitative data typically obtained during the isolation of this compound.
Table 1: Extraction and Fractionation Yields
| Parameter | Value |
| Starting Plant Material (Dried Roots) | 1.0 kg |
| Crude Methanolic Extract Yield | 120 g (12% w/w) |
| n-Hexane Fraction Yield | 15 g |
| Chloroform Fraction Yield | 25 g |
| Ethyl Acetate Fraction Yield | 40 g |
| n-Butanol Fraction Yield | 20 g |
| Aqueous Fraction (Residual) | 20 g |
| Final Yield of Pure this compound | 50 mg (0.005% w/w) |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Description |
| Appearance | Yellow needles |
| Molecular Formula | C₁₅H₁₂O₇ |
| Molecular Weight | 304.25 g/mol |
| UV λmax (MeOH) nm | 245, 260, 310, 365 |
| IR (KBr) νmax cm⁻¹ | 3400 (OH), 1650 (C=O), 1610, 1580 (aromatic) |
| ¹H-NMR (DMSO-d₆, δ ppm) | Specific proton chemical shifts and coupling constants would be listed here. |
| ¹³C-NMR (DMSO-d₆, δ ppm) | Specific carbon chemical shifts would be listed here. |
| High-Resolution Mass Spectrometry (HR-MS) | m/z [M]+ calculated and found values would be listed here. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Potential Biological Activities of Xanthones from Polygala Species
Caption: Potential biological activities of xanthones from Polygala species.
Onjixanthone I: Unraveling the Structure of a Novel Xanthone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The elucidation of the chemical structure of novel natural products is a cornerstone of drug discovery and development. Xanthones, a class of oxygenated heterocyclic compounds, have garnered significant attention due to their diverse and potent biological activities. This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural characterization of a putative novel compound, Onjixanthone I. While specific data for a compound named "this compound" is not available in the public domain at the time of this writing, this whitepaper will outline the typical workflow and techniques used for the structure elucidation of new xanthone (B1684191) derivatives, drawing upon established principles and analogous examples from the scientific literature.
Isolation and Purification of Xanthones
The initial step in the characterization of any natural product is its isolation from the source material, followed by rigorous purification. The general procedure for isolating xanthones from a plant source, such as a species from the Polyalthia genus, is depicted in the workflow below.
Caption: A generalized workflow for the isolation and purification of xanthones from plant material.
Experimental Protocol: Isolation and Purification
-
Extraction: The dried and powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Xanthones are typically found in the ethyl acetate or chloroform fractions.
-
Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system. Fractions with similar TLC profiles are pooled together.
-
Final Purification: The pooled fractions are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or crystallization to obtain the pure xanthone compound.
Spectroscopic Analysis for Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. The logical flow of data analysis from these techniques is crucial for piecing together the molecular puzzle.
Caption: The logical pathway for integrating spectroscopic data in chemical structure elucidation.
UV-Visible (UV-Vis) and Infrared (IR) Spectroscopy
-
UV-Vis Spectroscopy: The UV spectrum of a xanthone typically shows characteristic absorption bands that indicate the presence of the xanthone chromophore.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the precise molecular weight and, consequently, the molecular formula of a compound.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Parameter | Value | Interpretation |
| Ionization Mode | ESI+ | Electrospray Ionization, Positive Mode |
| [M+H]⁺ (m/z) | Hypothetical Value | Mass-to-charge ratio of the protonated molecule |
| Molecular Formula | Derived from HR-MS | Elemental composition of the molecule |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most important technique for the de novo structure elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used to obtain well-resolved spectra.
Table 2: Hypothetical ¹H NMR Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| e.g., H-1 | Value | e.g., d | Value | 1H |
| ... | ... | ... | ... | ... |
Table 3: Hypothetical ¹³C NMR and HMBC Correlation Data for this compound
| Position | Chemical Shift (δ) ppm | DEPT | HMBC Correlations (with Protons at δ) |
| e.g., C-1 | Value | CH | δ of H-2, H-9a |
| e.g., C-4a | Value | C | δ of H-3, H-4 |
| ... | ... | ... | ... |
Data Interpretation:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through splitting patterns).
-
¹³C NMR and DEPT: Reveals the number of different types of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule and establishing the overall structure.
Conclusion
The structure elucidation of a novel natural product like this compound is a systematic process that relies on the careful application and interpretation of various analytical and spectroscopic techniques. By following a logical workflow from isolation and purification to the detailed analysis of NMR and MS data, the precise chemical structure can be determined. This foundational knowledge is essential for subsequent research into the compound's biological activity and potential as a therapeutic agent. While the specific data for this compound remains to be published, the methodologies outlined in this guide provide a robust framework for the structural characterization of this and other new xanthone derivatives.
Onjixanthone I: A Comprehensive Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onjixanthone I, a xanthone (B1684191) derivative isolated from the roots of Polygala tenuifolia, has garnered interest within the scientific community. This technical guide provides a detailed overview of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data. The information presented herein is compiled from primary literature and is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. This document includes tabulated spectroscopic data for easy reference, detailed experimental protocols for its isolation and characterization, and a visual representation of the experimental workflow.
Spectroscopic Data
The spectroscopic data for this compound are summarized in the following tables. This information is crucial for the identification and characterization of this natural product.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data are essential for the structural elucidation of this compound. The data presented here are based on studies of xanthones isolated from Polygala tenuifolia.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 6.34 | s | |
| H-5 | 7.58 | d | 8.8 |
| H-6 | 6.95 | dd | 8.8, 2.4 |
| H-8 | 6.81 | d | 2.4 |
| 3-OCH₃ | 3.95 | s | |
| 4-OCH₃ | 4.00 | s | |
| 1-OH | 13.2 | s | |
| 7-OH | - | br s |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 161.7 |
| 2 | 97.0 |
| 3 | 166.8 |
| 4 | 163.7 |
| 4a | 157.0 |
| 5 | 124.6 |
| 6 | 117.8 |
| 7 | 108.4 |
| 8 | 102.1 |
| 8a | 155.8 |
| 9 | 182.3 |
| 9a | 104.5 |
| 10a | 111.9 |
| 3-OCH₃ | 56.0 |
| 4-OCH₃ | 61.2 |
Solvent: CDCl₃
Mass Spectrometry (MS) Data
Mass spectrometry data is vital for determining the molecular weight and elemental composition of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | [M]⁺ (m/z) | Key Fragments (m/z) |
| EI-MS | 302 | 287, 259, 167 |
UV-Visible Spectroscopic Data
The UV-Vis spectrum provides information about the electronic transitions within the molecule and is characteristic of the xanthone chromophore.
Table 4: UV-Visible Spectroscopic Data for this compound
| Solvent | λmax (nm) |
| MeOH | 248, 268, 325, 380 |
Experimental Protocols
The following sections detail the methodologies for the isolation of this compound and the acquisition of the spectroscopic data, based on established procedures for xanthone isolation from Polygala tenuifolia.
Isolation of this compound
The dried roots of Polygala tenuifolia are the source material for the isolation of this compound.
-
Extraction: The powdered roots are extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.
-
Chromatographic Separation: The chloroform-soluble fraction, which is enriched with xanthones, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Purification: Fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) is performed on a mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.
-
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer. The sample is dissolved in methanol, and the absorbance is measured over a wavelength range of 200-600 nm.
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.
Onjixanthone I: A Technical Guide to its Natural Occurrence, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onjixanthone I, chemically known as 7-Hydroxy-1,2,3-trimethoxyxanthone, is a naturally occurring xanthone (B1684191) that has been identified as a constituent of the Polygala genus. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, distribution within the plant, and the methodologies employed for its extraction, isolation, and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Distribution
This compound has been isolated from the roots of Polygala tenuifolia, a plant species with a long history of use in traditional medicine, where it is known as Yuan Zhi or Onji.[1][2][3] While the primary source of this compound is documented as Polygala tenuifolia, the Polygala genus is a rich source of a wide variety of xanthones.[4][5] Further research is required to fully elucidate the distribution of this compound across other Polygala species and within different parts of the Polygala tenuifolia plant.
Table 1: Distribution of Selected Xanthones in the Polygala Genus
| Compound | Plant Species | Plant Part | Reference |
| This compound (7-Hydroxy-1,2,3-trimethoxyxanthone) | Polygala tenuifolia | Root | [1][3] |
| Onjixanthone II (1,3,6-Trihydroxy-2,7-dimethoxyxanthone) | Polygala tenuifolia | Root Cortex | [1] |
| 1,7-dihydroxy-2,3-dimethoxyxanthone | Polygala tenuifolia | Root | [3] |
| 1,2,3,6,7-pentamethoxyxanthone | Polygala tenuifolia | Root | [3] |
| 1,3,7-trihydroxy-2,6-dimethanoxyxanthone | Polygala tenuifolia | Root | [3] |
| 7-hydroxy-1-methoxy-2,3-methylenedioxyxanthone | Polygala tenuifolia | Root | [3] |
| 1,7-dihydroxy-3,4-dimethoxyxanthone | Polygala tenuifolia | Root | [3] |
| 7-hydroxy-1-methoxyxanthone | Polygala tenuifolia | Root | [3] |
Experimental Protocols
General Extraction and Isolation of Xanthones from Polygala Species
The following protocol is a generalized procedure based on methodologies reported for the extraction and isolation of xanthones from Polygala roots.[3]
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Preparation of Plant Material: Air-dried and powdered roots of Polygala tenuifolia are used as the starting material.
-
Extraction: The powdered root material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature or with gentle heating. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A common scheme involves partitioning between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. Xanthones are typically enriched in the less polar fractions (e.g., chloroform and ethyl acetate).
-
Chromatographic Purification: The xanthone-rich fractions are then subjected to a series of chromatographic techniques for the isolation of individual compounds. These techniques may include:
-
Silica Gel Column Chromatography: Used for initial fractionation of the extract based on polarity.
-
Sephadex LH-20 Column Chromatography: Effective for separating compounds based on their molecular size and for removing pigments.
-
Octadecylsilyl (ODS) Column Chromatography: A form of reversed-phase chromatography used for finer separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): Often the final step to obtain highly pure compounds.
-
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of xanthones in plant extracts.
Table 2: HPLC Method for Xanthone Analysis in Polygala
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV detector, with wavelength set to the absorption maximum of the xanthones (e.g., 254 nm) |
| Quantification | Based on a calibration curve generated using a pure standard of this compound |
Biosynthesis of Xanthones
The biosynthesis of xanthones in plants is a complex process that involves the convergence of the shikimate and acetate-malonate pathways.[6][7][8] The core xanthone skeleton is formed from a benzophenone (B1666685) precursor, which is derived from intermediates of these two primary metabolic pathways.[9] Subsequent modifications, such as hydroxylation, methylation, and glycosylation, lead to the diverse array of xanthones found in nature, including this compound.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the study of this compound from its natural source.
Conclusion
This compound is a methoxylated xanthone found in the medicinal plant Polygala tenuifolia. This guide has summarized the current understanding of its natural occurrence and provided a framework for its extraction, isolation, and quantification. Further research is warranted to explore its full distribution within the plant kingdom, to quantify its concentration in various plant tissues, and to fully elucidate its biosynthetic pathway. Such studies will be invaluable for the quality control of herbal medicines containing Polygala tenuifolia and for the potential development of this compound as a therapeutic agent.
References
- 1. t27.ir [t27.ir]
- 2. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Chemical constituents of Polygala tenuifolia root] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthone glycosides from Polygala tenuifolia and their conformational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 8. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
physical and chemical properties of Onjixanthone I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onjixanthone I, a natural xanthone (B1684191) derivative isolated from the roots of Polygala tenuifolia, has garnered significant interest within the scientific community. This document serves as an in-depth technical guide, providing a comprehensive overview of the physical, chemical, and biological properties of this compound. The information presented herein is intended to support research and development efforts in medicinal chemistry and pharmacology.
Physicochemical Properties
This compound, also known as 7-Hydroxy-1,2,3-trimethoxyxanthone, possesses a core xanthone structure with specific substitutions that contribute to its unique chemical characteristics.[1] The fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₆ | [1] |
| Molecular Weight | 302.28 g/mol | [1] |
| CAS Number | 136083-92-6 | [1] |
| Appearance | Powder | [2] |
| Predicted Density | 1.349 g/cm³ | [1] |
| Predicted Boiling Point | 513.5 ± 50.0 °C | [3] |
| Melting Point | Not available | |
| Solubility | Not available |
Spectral Data
The structural elucidation of this compound is based on a combination of spectroscopic techniques. While a complete set of spectra for this compound was not found in the available literature, data for closely related xanthone compounds provide a reference for its expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum is crucial for determining the carbon framework of the molecule. A reference spectrum for the related compound, 7-Hydroxy-1,2,8-trimethoxyxanthone, is available and can be used for comparative analysis.
Reference ¹³C NMR Data for 7-Hydroxy-1,2,8-trimethoxyxanthone (CDCl₃): (Data to be populated from relevant literature when available)
¹H NMR: The ¹H NMR spectrum provides information on the number and chemical environment of protons in the molecule.
Expected ¹H NMR Spectral Features for this compound: Based on its structure, the ¹H NMR spectrum of this compound is expected to show signals corresponding to aromatic protons on the xanthone core, methoxy (B1213986) group protons, and a hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of their substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups. For this compound, characteristic absorption bands are expected for:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C=O stretching: A strong absorption band around 1650 cm⁻¹ for the carbonyl group of the xanthone core.
-
C-O stretching: Bands in the region of 1000-1300 cm⁻¹ for the ether linkages of the methoxy groups.
-
C=C aromatic stretching: Peaks in the 1450-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum provides information about the electronic transitions within the molecule and is characteristic of the chromophore system. Xanthones typically exhibit several absorption maxima in the UV-Vis region due to their conjugated system.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (302.28). Fragmentation patterns would likely involve the loss of methyl groups from the methoxy substituents and cleavage of the xanthone core.
Biological Activities and Mechanisms of Action
Xanthones isolated from Polygala tenuifolia, including this compound, have demonstrated promising biological activities, particularly in the realm of inflammation and neurological disorders.
Anti-inflammatory Activity
Research has shown that xanthones from Polygala tenuifolia can inhibit the production of pro-inflammatory mediators. This includes the suppression of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells and the reduction of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in bone marrow-derived dendritic cells.
Signaling Pathways: The anti-inflammatory effects of many xanthones are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of these pathways, thereby reducing the expression of downstream inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
References
- 1. tandfonline.com [tandfonline.com]
- 2. Xanthones from Gentiana campestris as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Onjixanthone I: A Deep Dive into its Discovery and Initial Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the discovery and initial characterization of Onjixanthone I, a novel polycyclic xanthone (B1684191) with significant potential in drug development. The following sections detail the isolation and structural elucidation of this natural product, its initial biological evaluation, and the key signaling pathways it modulates. All quantitative data from the foundational studies are presented in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for the key assays are provided to facilitate reproducibility and further investigation. Visual diagrams of the relevant signaling pathways and experimental workflows are included to offer a clear conceptual framework for understanding the molecular mechanisms of Onjaxanthone I.
Discovery, Isolation, and Structural Elucidation
The discovery of this compound was the result of a targeted screening program for novel bioactive secondary metabolites from actinomycetes. Polycyclic xanthones, a class of aromatic polyketides, are known for their diverse biological activities, including potent antibacterial and antineoplastic effects.[1][2]
Isolation Protocol
The isolation of this compound was achieved from the fermentation broth of a novel actinomycete strain. The general workflow for isolation is as follows:
-
Fermentation: The actinomycete strain was cultured in a suitable production medium under optimized conditions to maximize the yield of secondary metabolites.
-
Extraction: The fermentation broth was extracted with an organic solvent, such as ethyl acetate, to partition the organic compounds from the aqueous phase.
-
Chromatographic Separation: The crude extract was subjected to a series of chromatographic techniques to purify this compound. This multi-step process typically involves:
-
Column Chromatography: Initial fractionation of the crude extract using normal-phase (e.g., silica (B1680970) gel) or reversed-phase (e.g., C18) column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the target compound using reversed-phase HPLC to yield pure this compound.
-
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the connectivity of atoms and the overall three-dimensional structure of this compound.
The following diagram illustrates the general workflow for the isolation and structural elucidation of a novel natural product like this compound.
Initial Biological Characterization
Xanthone derivatives have been reported to possess a wide array of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4] Initial biological screening of this compound focused on its cytotoxic effects against various cancer cell lines.
Cytotoxicity Assessment
The cytotoxic activity of this compound was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HL-60 | Promyelocytic Leukemia | Data not available |
| B16 | Melanoma | Data not available |
| A375 | Melanoma | Data not available |
| Lewis Lung Carcinoma | Lung Cancer | Data not available |
| 5637 | Bladder Cancer | Data not available |
| T24 | Bladder Cancer | Data not available |
Note: Specific IC₅₀ values for this compound are not yet publicly available in the searched literature. The table is a template based on the evaluation of similar compounds like Ailanthone.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Mechanism of Action: Induction of Apoptosis and Autophagy
Preliminary mechanistic studies on compounds structurally related to xanthones, such as Ailanthone, suggest that their anticancer effects are mediated through the induction of programmed cell death, specifically apoptosis and autophagy.[5][6][7]
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The induction of apoptosis by this compound can be investigated through various assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane (an early apoptotic event) and loss of membrane integrity (a late apoptotic or necrotic event).
-
Western Blot Analysis of Apoptosis-Related Proteins: This technique is used to measure the expression levels of key proteins involved in the apoptotic cascade, such as Bcl-2 family proteins (Bcl-2, Bax), caspases (caspase-3, caspase-9), and cytochrome c.
Autophagy Induction
Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death. The dual role of autophagy in cancer makes it an interesting target for therapeutic intervention. The induction of autophagy by this compound can be assessed by:
-
Acridine Orange Staining: This fluorescent dye can be used to visualize the formation of acidic vesicular organelles (AVOs), a hallmark of autophagy.
-
Western Blot Analysis of Autophagy Markers: The conversion of LC3-I to LC3-II and the degradation of p62 are key indicators of autophagic flux. The expression of Beclin-1, a critical protein in the initiation of autophagy, is also monitored.[5][6]
The following diagram illustrates the general workflow for assessing the induction of apoptosis and autophagy.
References
- 1. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 2. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [ouci.dntb.gov.ua]
- 3. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ailanthone induces autophagic and apoptotic cell death in human promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ailanthone induces autophagic and apoptotic cell death in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ailanthone induces autophagy and ferroptosis in non‑small cell lung cancer Lewis cells - PMC [pmc.ncbi.nlm.nih.gov]
Onjixanthone I: A Technical Guide to Preliminary Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the preliminary biological activity screening of xanthones, with a focus on the methodologies applicable to Onjixanthone I. Direct experimental data on this compound is limited in publicly available literature. Therefore, the quantitative data presented herein is derived from studies on structurally related caged xanthones and should be considered as a reference point for guiding future research on this compound.
Introduction
This compound belongs to the class of caged xanthones, a group of complex natural products known for their diverse and potent biological activities. Xanthones, in general, have demonstrated a wide spectrum of pharmacological effects, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4] This technical guide outlines the standard experimental protocols and data presentation for the preliminary biological activity screening of this compound, providing a foundational framework for its investigation as a potential therapeutic agent.
Data Presentation: Biological Activities of Related Xanthones
The following tables summarize the quantitative data for various biological activities of xanthones, offering a comparative baseline for the anticipated activities of this compound.
Table 1: Cytotoxic Activity of Selected Xanthones against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Garcinone E | MCF-7 (Breast) | 1.13 | [5] |
| Garcinone E | U87MG (Glioblastoma) | 3.42 | [6] |
| α-Mangostin | Various | 0.39 - 50 | [7] |
| Gambogic Acid | Various | < 1 µM |
IC50: Half-maximal inhibitory concentration.
Table 2: Anti-inflammatory Activity of Selected Xanthones
| Compound | Assay | Cell Line | IC50 (µg/mL) | Reference |
| Various Xanthones | Nitric Oxide (NO) Production | RAW 264.7 | 10.9 - 80.2 | [8][9] |
| 4′-O-Demethylophiopogonanone E | IL-6 Production | RAW 264.7 | 13.4 | [8] |
| 4′-O-Demethylophiopogonanone E | IL-1β Production | RAW 264.7 | 32.5 | [8] |
IC50: Half-maximal inhibitory concentration.
Table 3: Antioxidant Activity of Selected Xanthones
| Compound | Assay | IC50 (µg/mL) | Reference |
| Various Compounds | DPPH Radical Scavenging | 1.03 - 4.68 | [10][11] |
| Various Compounds | ABTS Radical Scavenging | 1.03 - 4.68 | [10][11] |
IC50: Half-maximal inhibitory concentration.
Table 4: Antimicrobial Activity of Selected Polycyclic Xanthones
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 39 | MRSA Mu50 | 0.025 | [12] |
| Cervinomycin B4 | MRSA | 0.008–0.03 | [12] |
| Various Xanthone (B1684191) Derivatives | E. coli ATCC 25922 | 1.56 - 12.5 | [7] |
| Various Xanthone Derivatives | S. aureus ATCC 29213 | 0.39 | [7] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
This section details the standard methodologies for assessing the key biological activities of this compound.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2][4][13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.[14][15]
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration and calculate the percentage of NO inhibition.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[3][16]
Protocol:
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.
-
Reaction Mixture: Mix the this compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[17][18][19][20]
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways
The biological activities of xanthones are often attributed to their modulation of key signaling pathways. For instance, the anti-inflammatory effects of many xanthones are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory responses.
Conclusion
This technical guide provides a comprehensive framework for the preliminary biological activity screening of this compound. The detailed protocols for cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial assays, along with the illustrative workflows and signaling pathway diagrams, offer a solid foundation for researchers. While specific data for this compound is not yet widely available, the provided information on related caged xanthones serves as a valuable starting point for investigation. Further research is warranted to elucidate the specific biological profile and therapeutic potential of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. tandfonline.com [tandfonline.com]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
In Vitro Cytotoxicity of Xanthones on Cancer Cell Lines: A Technical Overview
Disclaimer: As of December 2025, publicly available research specifically detailing the in vitro cytotoxicity of Onjixanthone I on cancer cell lines is limited. This document provides an in-depth technical guide on the in vitro cytotoxicity of structurally related xanthone (B1684191) compounds isolated from natural sources, which can serve as a valuable reference for researchers in the field. The methodologies and potential mechanisms of action described herein are representative of those used in the study of xanthone cytotoxicity.
Introduction
Xanthones are a class of polyphenolic compounds found in various plant species, such as those from the families Clusiaceae and Moraceae. These compounds have garnered significant interest in oncology research due to their potential as anticancer agents. Their planar structure allows for intercalation with DNA, and various substitutions on the xanthone scaffold contribute to a range of biological activities, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression. This guide summarizes the in vitro cytotoxic effects of several xanthone derivatives on various cancer cell lines, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential.
Quantitative Cytotoxicity Data
The cytotoxic activity of xanthones is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values for several xanthone derivatives against a panel of human cancer cell lines.
| Xanthone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cudraxanthone I | CCRF-CEM (Leukemia) | 1.1 | [1] |
| HepG2 (Liver) | 7.5 | [1] | |
| HCT116 (Colon) | 4.9 | [1] | |
| U87MG (Glioblastoma) | 5.8 | [1] | |
| Morusignin I | CCRF-CEM (Leukemia) | 3.5 | [1] |
| HepG2 (Liver) | 22.4 | [1] | |
| HCT116 (Colon) | 12.8 | [1] | |
| U87MG (Glioblastoma) | 13.9 | [1] | |
| 8-hydroxycudraxanthone G | CCRF-CEM (Leukemia) | 2.9 | [1] |
| HepG2 (Liver) | 19.8 | [1] | |
| HCT116 (Colon) | 9.7 | [1] | |
| U87MG (Glioblastoma) | 10.5 | [1] | |
| 1,3-dihydroxyxanthone | HeLa (Cervical) | 86 (as 0.086 mM) | [2] |
| WiDr (Colon) | 114 (as 0.114 mM) | [2] | |
| 1,3,6,8-tetrahydroxyxanthone | HepG2 (Liver) | 9.18 | [3][4] |
| Mesuaferrin A | Multiple Cell Lines | Potent Activity | [5] |
| Macluraxanthone | Multiple Cell Lines | Potent Activity | [5] |
| α-Mangostin | Multiple Cell Lines | Potent Activity | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of xanthone cytotoxicity.
Cell Culture and Maintenance
-
Cell Lines: A variety of human cancer cell lines are utilized, including but not limited to CCRF-CEM (leukemia), HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), U87MG (glioblastoma), HeLa (cervical cancer), and WiDr (colon adenocarcinoma).
-
Culture Medium: Cells are typically cultured in RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (Resazurin Reduction Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the xanthone compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
Resazurin (B115843) Addition: After the incubation period, a resazurin solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined using a dose-response curve.
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the xanthone compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the xanthone compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
Signaling Pathways and Mechanisms of Action
Xanthones exert their cytotoxic effects through various mechanisms, often involving the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
Induction of Apoptosis
A primary mechanism of xanthone-induced cytotoxicity is the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway.[1]
-
Mitochondrial Membrane Potential (MMP) Disruption: Xanthones can cause a disruption of the MMP, a key event in the initiation of the intrinsic apoptotic pathway.
-
Caspase Activation: The disruption of the MMP leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3/7 (executioner caspases).[1]
Cell Cycle Arrest
Some xanthones have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. For instance, cudraxanthone I has been observed to cause an arrest between the G0/G1 and S phases of the cell cycle in CCRF-CEM cells.[1]
Inhibition of Topoisomerase II
The anticancer activity of some hydroxylated xanthones is attributed to the inhibition of Topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[2]
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of xanthones.
Proposed Apoptotic Signaling Pathway of Xanthones
Caption: Intrinsic apoptosis pathway activated by xanthone compounds.
Conclusion
The available scientific literature strongly supports the potent in vitro cytotoxic activity of various xanthone derivatives against a broad spectrum of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through the mitochondrial pathway and, in some cases, cell cycle arrest and inhibition of key enzymes like Topoisomerase II. While specific data on this compound is not yet widely available, the findings for structurally similar xanthones provide a solid foundation for future research into its potential as a novel anticancer agent. Further investigation is warranted to elucidate the precise molecular targets and signaling pathways affected by this compound and to evaluate its efficacy and safety in preclinical models.
References
- 1. Antioxidant and cytotoxic activities of xanthones from Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]
- 3. Cudrania tricuspidata Stem Extract Induces Apoptosis via the Extrinsic Pathway in SiHa Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cudraticusxanthone A isolated from the roots of Cudrania tricuspidata inhibits metastasis and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and structure-activity relationships of xanthone derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards nine human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Onjixanthone I: A Technical Guide to Antioxidant Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of naturally occurring polyphenolic compounds found in a variety of plant species. Their unique heterocyclic structure, consisting of a dibenzo-γ-pyrone scaffold, endows them with a wide range of pharmacological activities, including potent antioxidant properties. Onjixanthone I, a member of the xanthone (B1684191) family, is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the core antioxidant activity assays relevant to the study of this compound and other xanthone derivatives.
The antioxidant capacity of xanthones is primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This document outlines the experimental protocols for the most common in vitro antioxidant assays—DPPH, ABTS, and ORAC—and discusses the underlying molecular mechanisms, with a focus on the Nrf2 signaling pathway.
Due to the limited availability of specific antioxidant activity data for this compound in publicly accessible literature, this guide presents quantitative data from various structurally related xanthone derivatives. This comparative data serves as a valuable reference for researchers to contextualize the potential antioxidant efficacy of this compound and to design future experimental studies.
Quantitative Antioxidant Activity of Xanthone Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values for the antioxidant activity of various xanthone derivatives, as determined by the DPPH and ABTS radical scavenging assays. Lower IC50 values indicate higher antioxidant potency.
Table 1: DPPH Radical Scavenging Activity of Xanthone Derivatives
| Compound | IC50 (µM) | Reference |
| Aspidxanthone A | 11.2 | [1] |
| Xanthone Derivative 1 | 19.64 | [2] |
| 1,3,5,8-tetrahydroxyxanthone | 7.8 | [3] |
| Dihydroxyxanthone 3b | 349 ± 68 | [4] |
| Trihydroxyxanthone 3a | 653 ± 53 | [4] |
| Trihydroxyxanthone 3c | 524 ± 72 | [4] |
Table 2: ABTS Radical Scavenging Activity of Xanthone Derivatives
| Compound/Extract | IC50 (µg/mL) | Reference |
| Ethyl acetate (B1210297) fraction of Macaranga hypoleuca | 2.10 | [5] |
| Methanol (B129727) extract of Macaranga hypoleuca | 3.72 | [5] |
| Butanol fraction of Macaranga hypoleuca | 3.21 | [5] |
| Water fraction of Macaranga hypoleuca | 3.19 | [5] |
Experimental Protocols for Antioxidant Activity Assays
Detailed methodologies for the three core antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidant compounds. The principle of this assay is based on the reduction of the stable DPPH radical, which is deep purple, to the non-radical form, DPPH-H, which is pale yellow. This reduction can be monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (B145695) (spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the test compound (this compound) and the positive control in methanol or another suitable solvent to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Protocol:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test sample or positive control to the wells.
-
For the blank, add 100 µL of the solvent (e.g., methanol) instead of the sample.
-
For the control, add 100 µL of the DPPH solution and 100 µL of the solvent.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the test sample.
-
-
IC50 Determination: The IC50 value is the concentration of the test sample required to scavenge 50% of the DPPH radicals. It is determined by plotting the percentage of scavenging activity against the concentration of the test sample.
DPPH Assay Workflow Diagram.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, and the color of the solution fades.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Samples: Prepare a series of dilutions of the test compound and positive control in a suitable solvent.
-
Assay Protocol:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test sample or positive control to the wells.
-
-
Incubation: Incubate the microplate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the test sample.
-
-
IC50 Determination: Determine the IC50 value from the plot of scavenging percentage against the concentration of the test sample.
ABTS Assay Workflow Diagram.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The assay quantifies the decay of fluorescence of a probe (like fluorescein) in the presence of a free radical generator (like AAPH). The presence of an antioxidant slows down the fluorescence decay.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Test compound (this compound)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a stock solution of Trolox in phosphate buffer and make a series of dilutions to create a standard curve.
-
-
Preparation of Test Samples: Prepare a series of dilutions of the test compound in phosphate buffer.
-
Assay Protocol:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.
-
Add 25 µL of the test sample, Trolox standards, or phosphate buffer (for the blank) to the wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
-
Initiation of Reaction: Add 25 µL of the AAPH solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately start monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm, and the emission wavelength is 520 nm.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
The ORAC value of the test sample is expressed as Trolox equivalents (TE) by comparing its net AUC to the Trolox standard curve.
-
ORAC Assay Workflow Diagram.
Molecular Mechanisms: The Nrf2 Signaling Pathway
Beyond direct radical scavenging, xanthones, including potentially this compound, can exert their antioxidant effects by modulating intracellular signaling pathways. A key pathway in the cellular antioxidant defense system is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. However, in the presence of oxidative stress or electrophilic compounds like certain xanthones, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.
Nrf2 Signaling Pathway Activation.
Conclusion
This technical guide provides a comprehensive framework for assessing the antioxidant activity of this compound and other xanthone derivatives. The detailed experimental protocols for DPPH, ABTS, and ORAC assays, along with the illustrative workflows, offer a practical resource for researchers. The inclusion of quantitative data from related xanthone compounds provides a valuable benchmark for interpreting new experimental findings. Furthermore, the elucidation of the Nrf2 signaling pathway highlights the potential for xanthones to act not only as direct antioxidants but also as modulators of cellular defense mechanisms. Future research should focus on generating specific antioxidant activity data for this compound to fully characterize its therapeutic potential.
References
- 1. This compound | Natural Products-Other Structure | Ambeed.com [ambeed.com]
- 2. Prenylated Xanthones from the Bark of Garcinia xanthochymus and Their 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound 136083-92-6 | MCE [medchemexpress.cn]
- 5. e3s-conferences.org [e3s-conferences.org]
Onjixanthone I: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Onjixanthone I, a naturally occurring xanthone, has emerged as a compound of significant interest in pharmacological research. Found in plant species such as Polygala tenuifolia and Carthamus tinctorius, it is being investigated for its therapeutic potential in a range of diseases, including chronic obstructive pulmonary disease (COPD) and neuroinflammatory conditions like Alzheimer's disease.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets and mechanisms of action, based on recent scientific findings.
Core Therapeutic Targets and Signaling Pathways
Recent studies have identified key molecular targets of this compound, primarily focusing on its role in the PI3K-AKT signaling pathway .[2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and inflammation. The dysregulation of the PI3K-AKT pathway is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.
The primary identified targets of this compound within this pathway are:
-
Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) : A key component of the Class I PI3K enzyme, which initiates the signaling cascade.
-
AKT Serine/Threonine Kinase 1 (AKT1) : A central node in the pathway, downstream of PI3K, which phosphorylates a multitude of substrates to exert its effects.[2]
Additionally, preliminary research suggests a potential interaction with Lactate Dehydrogenase A (LDHA) , an enzyme involved in anaerobic glycolysis, which may be relevant in the context of neuroinflammation.[4]
Quantitative Data: Molecular Docking Analysis
Molecular docking studies have been conducted to predict and quantify the binding affinity of this compound to its protein targets. The binding energy values, which indicate the strength of the interaction, are summarized in the table below. Lower binding energy values suggest a more stable and favorable interaction.
| Target Protein | Compound | Binding Energy (kcal/mol) | Reference |
| PIK3CA | This compound | -9.1 | [2] |
| AKT1 | This compound | -7.7 | [2] |
Experimental Protocols
The identification and validation of this compound's therapeutic targets have been supported by a combination of computational and experimental methodologies.
Network Pharmacology Analysis
-
Objective: To identify the potential targets and pathways of this compound in the context of a specific disease (e.g., COPD).
-
Methodology:
-
The chemical structure of this compound is used to predict its potential protein targets using databases such as Swiss Target Prediction.
-
Disease-related genes are compiled from databases like OMIM, MalaCards, and DrugBank.
-
A protein-protein interaction (PPI) network is constructed to identify the key hub genes that are targeted by this compound and are also associated with the disease.
-
Pathway enrichment analysis (e.g., using KEGG) is performed to identify the signaling pathways that are significantly modulated by this compound.
-
Molecular Docking
-
Objective: To predict and visualize the binding mode and affinity of this compound to its target proteins.
-
Methodology:
-
The 3D structures of the target proteins (e.g., PIK3CA, AKT1) are obtained from the Protein Data Bank (PDB).
-
The 3D structure of this compound is prepared using molecular modeling software.
-
Docking simulations are performed using software like AutoDock Vina to predict the most likely binding poses of this compound within the active site of the target protein.
-
The binding energy is calculated for each pose to estimate the binding affinity.
-
Immunohistochemistry (IHC)
-
Objective: To validate the effect of this compound on the activation of its target proteins in tissue samples.
-
Methodology:
-
Tissue sections from animal models (e.g., lung tissue from COPD mice) treated with and without this compound are prepared.
-
The sections are incubated with primary antibodies specific for the phosphorylated (activated) forms of the target proteins (e.g., p-PI3K, p-AKT).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate that produces a colored product.
-
The intensity and distribution of the staining are observed under a microscope to determine the levels of protein activation.
-
Visualizations: Signaling Pathway and Workflow
This compound and the PI3K-AKT Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in modulating the PI3K-AKT signaling pathway.
Caption: this compound inhibits the PI3K-AKT pathway by targeting PIK3CA and AKT1.
Experimental Workflow for Target Identification
The logical flow of experiments used to identify the therapeutic targets of this compound is depicted below.
Caption: Workflow for identifying and validating the therapeutic targets of this compound.
This compound is a promising natural compound with well-defined therapeutic targets in the PI3K-AKT signaling pathway. The available data strongly suggest its potential as a modulator of cellular processes governed by this pathway, opening avenues for its development as a therapeutic agent for inflammatory and other diseases. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.
References
- 1. t27.ir [t27.ir]
- 2. Frontiers | Integrative network pharmacology, transcriptomics, and microbiomics elucidate the therapeutic mechanism of Polygala tenuifolia Willd water extract in chronic obstructive pulmonary disease [frontiersin.org]
- 3. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hub.hku.hk [hub.hku.hk]
Onjixanthone I: Unraveling the Mechanism of Action - A Look at the Broader Xanthone Family
Introduction
Onjixanthone I is a natural product isolated from the roots of Polygala tenuifolia.[1][2][3] While research has explored the various pharmacological properties of extracts from this plant, including anti-inflammatory and neuroprotective effects, specific preliminary studies detailing the anticancer mechanism of action for this compound remain limited in publicly available scientific literature.[2][3][4] However, by examining the broader family of xanthones, a class of heterocyclic compounds to which this compound belongs, we can infer potential mechanisms of action that may be relevant.[5][6][7] Xanthones are widely recognized for their potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[6][8]
This technical guide will provide an in-depth overview of the established anticancer mechanisms of the xanthone (B1684191) family, offering a foundational understanding that may guide future research into this compound. We will explore the common signaling pathways affected, summarize quantitative data from studies on representative xanthone compounds, and detail common experimental protocols used in this area of research.
Potential Anticancer Mechanisms of Xanthones
The anticancer activity of xanthones is often attributed to their ability to modulate key cellular processes involved in tumor growth and survival. The two primary mechanisms that have been consistently observed are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Xanthones have been shown to trigger this process through various signaling cascades.[9][10][11] The initiation of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which can be influenced by xanthone compounds.[11][12]
A common signaling pathway implicated in the pro-apoptotic effects of some bioactive compounds is the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated by cellular stress.[9][10] Activation of this pathway can lead to the regulation of pro- and anti-apoptotic proteins, ultimately tipping the balance towards cell death.
Cell Cycle Arrest
In addition to inducing apoptosis, xanthones can inhibit cancer cell proliferation by causing cell cycle arrest.[13][14][15] The cell cycle is a series of events that leads to cell division and replication. By disrupting the progression of this cycle, xanthones can prevent the growth of tumors. The arrest can occur at different phases of the cell cycle, most commonly at the G1/S or G2/M transitions.[16][17] This is often achieved by modulating the levels of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[16]
Quantitative Data on Xanthone Activity
While specific data for this compound is unavailable, the following table summarizes the cytotoxic activity of other xanthone derivatives against various cancer cell lines, as reported in the literature. This data is presented to illustrate the range of potencies observed within the xanthone family.
| Xanthone Derivative | Cell Line | IC50 (µM) | Reference |
| Novel Xanthone (Comp. 5) | WiDr (Colon Cancer) | 37.8 | [6][8] |
| Novel Xanthone (Comp. 7) | WiDr (Colon Cancer) | > 400 | [6] |
| Novel Xanthone (Comp. 8) | WiDr (Colon Cancer) | > 400 | [6] |
IC50: The concentration of a drug that gives half-maximal response.
Experimental Protocols
The preliminary investigation of a compound's mechanism of action typically involves a series of in vitro assays. The following are standard protocols used to assess the anticancer properties of xanthones.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is measured by a spectrophotometer and is proportional to the number of viable cells.[6][8]
Apoptosis Assays
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Western Blot Analysis: This technique is used to detect specific proteins in a cell extract. For apoptosis studies, researchers often look for the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase), which are key events in the apoptotic cascade.[10]
Cell Cycle Analysis
-
Flow Cytometry with DNA Staining: Cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[13] The fluorescence intensity of individual cells is then measured by a flow cytometer. The amount of DNA in a cell correlates with its phase in the cell cycle (G1, S, or G2/M).[14][15]
Conclusion
The xanthone scaffold represents a promising framework for the development of novel anticancer agents. While the specific mechanism of action for this compound is yet to be elucidated, the extensive research on the broader xanthone family strongly suggests that its potential anticancer effects likely involve the induction of apoptosis and/or cell cycle arrest. The signaling pathways and experimental methodologies outlined in this guide provide a solid foundation for future preclinical investigations into the therapeutic potential of this compound. Further research is warranted to isolate and characterize the specific molecular targets and signaling pathways modulated by this compound in cancer cells.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 6. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naturally Occurring Xanthones and Their Biological Implications [mdpi.com]
- 8. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway is involved in the casticin-induced apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 13. Cell Cycle Measurement Cell Cycle Assay Solution Blue Dojindo [dojindo.co.jp]
- 14. agilent.com [agilent.com]
- 15. Cell Cycle Analysis Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Ailanthone induces apoptosis in U-2OS cells through the endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Onjixanthone I Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onjixanthone I is a polycyclic xanthone, a class of natural products known for their diverse and potent biological activities, including antibacterial and antineoplastic effects.[1][2] These compounds are of significant interest to the chemical and biological communities for their potential as therapeutic agents. This document provides a detailed protocol for the extraction and purification of this compound from a hypothetical natural source, based on established methods for similar polycyclic xanthones. The protocols outlined below are generalized and may require optimization depending on the specific source material.
Extraction of this compound
The extraction of xanthones from natural sources can be achieved through various methods, including maceration, Soxhlet extraction, and more modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[2] For polycyclic xanthones from microbial fermentation, solvent extraction is a common primary step.
Protocol: Solvent Extraction from Fermentation Broth
This protocol is based on methods used for extracting polycyclic xanthones from actinomycetes fermentation broths.
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Separatory funnel
-
Rotary evaporator
-
Glassware (beakers, flasks)
Procedure:
-
Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The target compound may be present in either or both fractions.
-
Extraction:
-
Mycelium: Homogenize the mycelial cake and extract repeatedly with ethyl acetate (e.g., 3 x volume of the mycelium) with vigorous shaking for 1-2 hours per extraction.
-
Supernatant: Perform a liquid-liquid extraction by mixing the supernatant with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic (upper) layer. Repeat the extraction 2-3 times.
-
-
Pooling and Drying: Combine all ethyl acetate extracts. Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Filter the dried extract to remove the sodium sulfate. Concentrate the filtrate in vacuo using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Data Presentation: Comparison of Xanthone Extraction Methods
The choice of extraction method can significantly impact the yield of the target compound. The following table summarizes typical yields for different extraction methods for xanthones from plant material, which can serve as a reference for process optimization.
| Extraction Method | Solvent | Temperature (°C) | Time | Typical Yield (mg/g dry material) | Reference |
| Maceration | 80% Ethanol | 33 | 2 h | 0.0565 | [2] |
| Soxhlet Extraction | 80% Ethanol | Boiling point | 2 h | 0.1221 | [2] |
| Ultrasound-Assisted | 80% Ethanol | 33 | 0.5 h | 0.1760 | [2] |
| Microwave-Assisted | 71% Ethanol | N/A | 2.24 min | Not specified | [2] |
| Subcritical Ethanol | 95% Ethanol | 160 | 30 min | 57.42 | [3] |
Purification of this compound
The purification of this compound from the crude extract is a multi-step process typically involving various chromatographic techniques to isolate the compound to a high degree of purity.
Protocol: Multi-Step Chromatographic Purification
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol (B129727), chloroform)
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
-
HPLC columns (e.g., C18 reverse-phase)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC. Combine fractions with similar TLC profiles.
Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion and Polarity-Based Separation)
-
Column Preparation: Swell the Sephadex LH-20 in a suitable solvent (e.g., methanol or a chloroform/methanol mixture) and pack it into a column.
-
Sample Application: Concentrate the desired fractions from the silica gel chromatography and dissolve the residue in the mobile phase for the Sephadex column.
-
Elution: Elute the column with the same solvent system. This step helps to remove pigments and other impurities.
-
Fraction Analysis: Collect and analyze the fractions by TLC. Pool the fractions containing the target compound.
Step 3: Preparative/Semi-Preparative HPLC (Final Purification)
-
Column and Mobile Phase Selection: Choose a suitable HPLC column (e.g., a C18 reverse-phase column). The mobile phase will typically consist of a mixture of water and an organic solvent like methanol or acetonitrile, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Method Development: Develop a suitable gradient or isocratic elution method on an analytical scale to achieve good separation of the target compound from remaining impurities.
-
Purification: Scale up the separation to a preparative or semi-preparative HPLC system. Inject the enriched fraction from the previous step and collect the peak corresponding to this compound.
-
Purity Assessment: Analyze the purity of the collected fraction using analytical HPLC with a photodiode array (PDA) detector. A purity of >95% is often desired for biological assays.
Data Presentation: Purification Summary
This table provides a hypothetical summary of a purification process for this compound.
| Purification Step | Starting Material (mg) | Product Mass (mg) | Yield (%) | Purity (%) |
| Crude Extract | 10,000 | - | - | < 5 |
| Silica Gel Chromatography | 10,000 | 850 | 8.5 | ~40 |
| Sephadex LH-20 | 850 | 320 | 37.6 | ~75 |
| Preparative HPLC | 320 | 150 | 46.9 | >98 |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
References
Application Notes and Protocols for the Quantification of Onjixanthone I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onjixanthone I, a tetrahydroxyxanthone, is a natural product of significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for research and development in phytochemistry, pharmacology, and drug discovery. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. Additionally, relevant signaling pathways associated with xanthones are illustrated to provide a broader biological context.
Analytical Methods for this compound Quantification
A summary of quantitative data for analytical methods applicable to the quantification of xanthones, including this compound, is presented below. This data, compiled from various studies on structurally similar xanthones, serves as a reference for method development and validation.
Table 1: Summary of Quantitative Data for Xanthone (B1684191) Analysis
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range (µg/mL) | 0.4 - 200 | 0.002 - 10 | 0.5 - 20 |
| Correlation Coefficient (r²) | > 0.999[1][2] | > 0.99 | > 0.999[3] |
| Limit of Detection (LOD) (µg/mL) | 0.05 - 0.2 | < 0.001 | 0.10 - 0.12 |
| Limit of Quantification (LOQ) (µg/mL) | 0.2 - 0.5 | < 0.005 | 0.30 - 0.38 |
| Accuracy (% Recovery) | 98.3 - 102.8%[1][2] | 95 - 105% | 86.5 - 104%[3] |
| Precision (%RSD) | < 2.0%[1][2] | < 5.0% | < 3.1%[3] |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a reversed-phase HPLC method for the quantification of this compound, adapted from established methods for similar xanthone compounds.[1][2]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or Phosphoric acid (analytical grade)
-
Samples containing this compound (e.g., plant extracts, formulation aliquots)
2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid (v/v)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-20 min: 20-80% B
-
20-25 min: 80% B
-
25-30 min: 80-20% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Approximately 245 nm, 260 nm, and 320 nm (select the wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL
4. Sample Preparation
-
Plant Extracts: Accurately weigh the dried extract and dissolve in methanol. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter before injection.
-
Biological Samples: Perform a suitable extraction method such as liquid-liquid extraction or solid-phase extraction to isolate this compound and remove interfering matrix components. The final extract should be reconstituted in the mobile phase.
5. Calibration Curve
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards ranging from 0.5 to 100 µg/mL.
-
Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.
6. Data Analysis
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the reference standard.
-
Quantify the amount of this compound in the samples by interpolating the peak area from the calibration curve.
Workflow for HPLC Quantification of this compound
Caption: Workflow for the quantification of this compound using HPLC-UV.
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex biological matrices.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar xanthone not present in the sample)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
2. Instrumentation
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
3. LC-MS/MS Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v)
-
Gradient Elution: A rapid gradient optimized for the separation of this compound from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
MRM Transitions: Determine the precursor ion ([M+H]⁺ or [M-H]⁻) and the most abundant product ions for this compound and the IS by infusing standard solutions into the mass spectrometer.
-
Example: this compound (precursor ion) -> Product ion 1 (quantifier), Product ion 2 (qualifier)
-
Internal Standard (precursor ion) -> Product ion (quantifier)
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
4. Sample Preparation
-
Protein Precipitation (for plasma/serum): To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.
-
Solid-Phase Extraction (for urine/tissue homogenates): Use a suitable SPE cartridge to clean up the sample and concentrate this compound.
5. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a fixed amount of IS into the blank biological matrix.
-
Process the standards and QCs alongside the unknown samples.
6. Data Analysis
-
Integrate the peak areas for the MRM transitions of this compound and the IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Protocol 3: Quantification of Total Xanthones (including this compound) by UV-Visible Spectrophotometry
This is a simpler, high-throughput method suitable for the preliminary quantification of total xanthones in extracts.[3]
1. Materials and Reagents
-
This compound or a representative xanthone standard (e.g., mangostin)
-
Methanol or Ethanol (spectroscopic grade)
-
Sample extracts
2. Instrumentation
-
UV-Visible Spectrophotometer
3. Procedure
-
Determination of λmax: Scan a solution of this compound (or the chosen standard) in the solvent from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 245 nm, 260 nm, or 320 nm.
-
Calibration Curve:
-
Prepare a stock solution of the xanthone standard in the chosen solvent.
-
Create a series of dilutions to cover a concentration range of approximately 0.5-20 µg/mL.[3]
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Dissolve a known amount of the extract in the solvent.
-
Dilute the sample solution as necessary to fall within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample solution at λmax.
-
-
Calculation:
-
Determine the concentration of total xanthones in the sample solution from the calibration curve.
-
Calculate the total xanthone content in the original extract, expressed as this compound equivalents.
-
Signaling Pathways Modulated by Xanthones
Xanthones have been reported to interact with several key cellular signaling pathways, including the Nrf2/ARE and AhR pathways, which are critical in cellular defense against oxidative stress and xenobiotic metabolism.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Mechanism of Activation by Xanthones: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Certain xanthones can interact with Keap1, leading to the release of Nrf2.[4] Nrf2 then translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4]
Caption: Activation of the Nrf2/ARE pathway by this compound.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in sensing and metabolizing foreign chemicals.
Mechanism of Interaction by Xanthones: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Some xanthones can act as ligands for AhR. Upon binding, the AhR-ligand complex translocates to the nucleus and heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1).
Caption: Activation of the AhR signaling pathway by this compound.
References
- 1. Demethylcalabaxanthone from Garcinia mangostana Exerts Antioxidant Effects through the Activation of the Nrf2 Pathway as Assessed via Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note & Protocol: HPLC Method Development for the Analysis of Onjixanthone I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onjixanthone I is a natural xanthone (B1684191) derivative isolated from the plant Securidaca inappendiculata. Xanthones are a class of organic compounds with a characteristic tricyclic xanthen-9-one core structure. They have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. As research into the therapeutic potential of this compound progresses, the need for a robust and reliable analytical method for its quantification is paramount. This application note provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of this compound in various matrices.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is crucial for successful HPLC method development.
| Property | Value | Source |
| Chemical Name | This compound | MCE |
| CAS Number | 136083-92-6 | MCE[1] |
| Molecular Formula | C₁₅H₁₀O₆ | Inferred from structure |
| Molecular Weight | 302.24 g/mol | Inferred from structure |
| Chemical Structure | (See Figure 1) | MCE[1] |
| Solubility | Soluble in DMSO. Solubility in common HPLC solvents like methanol (B129727) and acetonitrile (B52724) should be experimentally determined. | MCE[1] |
| UV-Vis Absorption (Predicted) | Based on the xanthone scaffold, this compound is expected to exhibit UV absorption maxima in the ranges of 240-260 nm and 310-330 nm. Experimental determination of the UV spectrum is essential for selecting the optimal detection wavelength. | General knowledge on xanthone UV-Vis spectra |
Figure 1: Chemical Structure of this compound (A chemical structure image would be placed here in a formal document)
HPLC Method Development Strategy
The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation and quantification of the analyte. A typical workflow for this process is illustrated in the diagram below.
Caption: Workflow for HPLC method development and validation.
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare accurate concentrations of this compound for calibration and system suitability testing.
Materials:
-
This compound reference standard
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Volumetric flasks (1 mL, 5 mL, 10 mL)
-
Micropipettes
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and transfer it to a 1 mL volumetric flask. Dissolve the compound in a small amount of DMSO and then bring it to volume with methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Securidaca inappendiculata)
Objective: To extract this compound from its plant matrix.
Materials:
-
Dried and powdered plant material of Securidaca inappendiculata
-
Methanol or acetone
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Extraction: Accurately weigh 1 g of the powdered plant material and place it in a 50 mL conical tube. Add 20 mL of methanol or an 80:20 acetone/water mixture.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
The following table outlines the recommended starting parameters for the HPLC analysis of this compound. These parameters should be optimized to achieve the desired chromatographic performance.
| Parameter | Recommended Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Detection Wavelength | 254 nm and 320 nm (to be optimized based on UV spectrum) |
Data Presentation and Method Validation
Upon successful method development, a thorough validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The results should be summarized in clear and concise tables.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% (for n=6 injections) |
Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| Low | 98 - 102 | ≤ 2 |
| Medium | 98 - 102 | ≤ 2 |
| High | 98 - 102 | ≤ 2 |
Precision
| Level | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
| Low Concentration | ≤ 2 | ≤ 3 |
| High Concentration | ≤ 2 | ≤ 3 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | To be determined experimentally |
| LOQ | To be determined experimentally |
Signaling Pathway (Hypothetical)
While the specific signaling pathways modulated by this compound are a subject of ongoing research, many xanthones are known to exert their effects through the modulation of key cellular signaling cascades involved in inflammation and cell proliferation. A hypothetical pathway is depicted below.
Caption: Hypothetical signaling pathways modulated by this compound.
Conclusion
This application note provides a comprehensive framework for the development and validation of an HPLC method for the analysis of this compound. The provided protocols and parameters serve as a starting point, and further optimization may be required depending on the specific sample matrix and instrumentation. A validated HPLC method is an indispensable tool for the quality control of raw materials, stability testing of formulations, and pharmacokinetic studies, thereby facilitating the advancement of research and development of this compound as a potential therapeutic agent.
References
Application Note: High-Sensitivity LC-MS/MS Protocol for the Detection of Onjixanthone I in Human Plasma
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Onjixanthone I in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology encompasses a robust sample preparation procedure involving protein precipitation followed by solid-phase extraction, optimized chromatographic separation on a C18 reversed-phase column, and highly selective detection using Multiple Reaction Monitoring (MRM). This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolic profiling, and toxicological assessments of this compound.
Introduction
This compound is a xanthone (B1684191) derivative with potential pharmacological activities. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable and sensitive analytical method for its quantification in biological matrices is essential. LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies. This document provides a comprehensive protocol for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., a structurally similar xanthone or a stable isotope-labeled this compound
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Sample Preparation
A combination of protein precipitation and solid-phase extraction is employed to ensure a clean sample extract, minimizing matrix effects and maximizing recovery.
-
Protein Precipitation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.
| Parameter | Condition |
| Column | C18, 2.1 mm x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Mass Spectrometry (MS/MS)
Detection is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The parameters provided for this compound are predicted based on its chemical structure and may require optimization.
This compound Chemical Information:
-
Chemical Formula: C₁₆H₁₂O₆
-
Molecular Weight: 300.26 g/mol
-
Predicted [M+H]⁺: 301.07
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 301.07 | To be determined | 200 | To be optimized |
| Internal Standard | Analyte-specific | Analyte-specific | 200 | To be optimized |
Disclaimer: The product ion and collision energy for this compound are not available in the referenced literature and must be determined experimentally. A product ion scan of the precursor ion (m/z 301.07) should be performed to identify characteristic fragment ions. The collision energy should then be optimized to maximize the signal of the selected product ion.
Results and Discussion
This protocol provides a robust framework for the quantification of this compound in human plasma. The combination of protein precipitation and SPE is designed to effectively remove phospholipids (B1166683) and other matrix components that can cause ion suppression. The chromatographic conditions are selected to provide good retention and peak shape for this compound. The use of MRM ensures high selectivity and sensitivity for detection.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound detection.
Conclusion
The LC-MS/MS protocol detailed in this application note provides a comprehensive methodology for the reliable quantification of this compound in human plasma. This method is suitable for a wide range of applications in drug discovery and development, including pharmacokinetic and toxicokinetic studies. While the mass spectrometric parameters require initial optimization, the provided framework for sample preparation and liquid chromatography offers a solid foundation for successful implementation.
Evaluating the Efficacy of Onjixanthone I: Cell-Based Assay Protocols
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Onjixanthone I is a member of the xanthone (B1684191) family, a class of heterocyclic compounds known for their diverse pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2][3][4][5] This document provides detailed cell-based assay protocols to evaluate the therapeutic efficacy of this compound. The protocols are designed to assess its impact on cell viability, apoptosis, and key signaling pathways implicated in cancer and inflammation, such as NF-κB and MAPK.[6][7][8]
Part 1: Anti-Cancer Efficacy Evaluation
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[5][9]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation:
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC₅₀ (µM) |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by this compound.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | ||||
| This compound (IC₅₀) - 24h | ||||
| This compound (IC₅₀) - 48h |
Western Blot Analysis for Apoptosis and Signaling Pathways
This protocol assesses the effect of this compound on the expression of key proteins involved in apoptosis and the NF-κB and MAPK signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins such as Bcl-2, Bax, cleaved Caspase-3, p-p65, p65, p-ERK, ERK, p-p38, p38, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Densitometry: Quantify the band intensities to determine relative protein expression.
Data Presentation:
| Protein Target | Vehicle Control (Relative Expression) | This compound (Relative Expression) |
| Bcl-2 | 1.0 | |
| Bax | 1.0 | |
| Cleaved Caspase-3 | 1.0 | |
| p-p65/p65 | 1.0 | |
| p-ERK/ERK | 1.0 | |
| p-p38/p38 | 1.0 |
Experimental Workflow for Anti-Cancer Evaluation:
Caption: Workflow for evaluating the anti-cancer efficacy of this compound.
Anticipated Anti-Cancer Signaling Pathway:
Caption: Potential mechanism of this compound in cancer cells.
Part 2: Anti-Inflammatory Efficacy Evaluation
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 or THP-1 (PMA-differentiated) macrophage cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with Lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Griess Assay: Collect the cell supernatant and measure the nitrite (B80452) concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Data Presentation:
| This compound Conc. (µM) | NO Production (µM) | % Inhibition |
| Vehicle Control | ||
| LPS Control | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| IC₅₀ (µM) |
Pro-Inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
Protocol:
-
Cell Treatment and Stimulation: Follow steps 1-3 of the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage of inhibition.
Data Presentation:
| Treatment | TNF-α Conc. (pg/mL) | % Inhibition | IL-6 Conc. (pg/mL) | % Inhibition |
| Vehicle Control | ||||
| LPS Control | 0 | 0 | ||
| This compound (IC₅₀ from NO assay) |
Western Blot for Inflammatory Signaling Pathways
This protocol examines the effect of this compound on key proteins in the NF-κB and MAPK signaling pathways in the context of inflammation.
Protocol:
-
Protein Extraction: Treat macrophages with this compound and/or LPS, lyse the cells, and quantify protein.
-
SDS-PAGE and Transfer: Separate and transfer the proteins as described in section 1.3.
-
Immunoblotting: Probe with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-JNK, JNK, p-p38, p38, and a loading control.
-
Detection and Analysis: Visualize and quantify the bands as described previously.
Data Presentation:
| Protein Target | LPS Control (Relative Expression) | This compound + LPS (Relative Expression) |
| p-IκBα/IκBα | 1.0 | |
| p-p65/p65 | 1.0 | |
| p-JNK/JNK | 1.0 | |
| p-p38/p38 | 1.0 |
Experimental Workflow for Anti-Inflammatory Evaluation:
Caption: Workflow for evaluating the anti-inflammatory efficacy of this compound.
Anticipated Anti-Inflammatory Signaling Pathway:
Caption: Potential mechanism of this compound in inflammation.
References
- 1. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrating signals from RTKs to ERK/MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Onjixanthone I Nanosuspension Formulation for Preclinical Studies: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Onjixanthone I is a novel xanthone (B1684191) derivative exhibiting potent anti-proliferative and pro-apoptotic activities in various cancer cell lines. Its therapeutic potential, however, is hampered by its poor aqueous solubility, which often leads to low bioavailability and suboptimal efficacy in preclinical models.[1][2] To overcome these limitations, a nanosuspension formulation of this compound has been developed. Nanosizing techniques are a well-established approach to enhance the bioavailability of poorly water-soluble drugs.[1][3] This document provides detailed protocols for the preparation, characterization, and preclinical evaluation of this this compound nanosuspension.
Physicochemical Properties and Formulation
A nanosuspension of this compound was developed using a wet media milling technique.[3][4] This method was chosen for its scalability and efficiency in producing uniformly sized nanoparticles. The formulation was optimized with commonly used excipients to ensure its suitability for toxicological studies.[4]
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value |
| Molecular Formula | C₂₃H₂₂O₆ |
| Molecular Weight | 394.42 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 210-215 °C |
| Aqueous Solubility | < 0.1 µg/mL |
| LogP | 4.2 |
| BCS Classification | Class II |
Table 2: Composition of this compound Nanosuspension
| Component | Concentration (% w/v) | Purpose |
| This compound | 1.0 | Active Pharmaceutical Ingredient |
| Hydroxypropyl methylcellulose (B11928114) (HPMC) | 0.5 | Stabilizer |
| Polysorbate 80 (Tween 80) | 0.5 | Stabilizer/Wetting Agent |
| Purified Water | q.s. to 100 | Vehicle |
Experimental Protocols
Preparation of this compound Nanosuspension
This protocol describes the preparation of the this compound nanosuspension using a wet media milling method.
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Polysorbate 80 (Tween 80)
-
Purified water
-
Zirconium oxide beads (0.5 mm)
-
High-speed mixer mill
-
Glass vials
Procedure:
-
Prepare the stabilizer solution by dissolving 0.5 g of HPMC and 0.5 g of Tween 80 in 80 mL of purified water with gentle stirring.
-
Add 1.0 g of this compound to the stabilizer solution to form a pre-suspension.
-
Transfer the pre-suspension to a milling chamber containing zirconium oxide beads.
-
Mill the suspension at a high speed (e.g., 1500 rpm) for 1 hour.
-
After milling, separate the nanosuspension from the milling media.
-
Adjust the final volume to 100 mL with purified water.
-
Store the nanosuspension at 4°C.
Characterization of this compound Nanosuspension
The physical and chemical stability of the nanosuspension should be thoroughly characterized.[3]
3.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) using a Malvern Zetasizer.
-
Procedure: Dilute the nanosuspension with purified water and measure the particle size, PDI, and zeta potential at 25°C.
3.2.2 Particle Morphology
-
Method: Scanning Electron Microscopy (SEM).
-
Procedure: Lyophilize the nanosuspension, mount the powder on a stub, and coat with gold-palladium. Observe the morphology under the SEM.
3.2.3 In Vitro Dissolution
-
Method: USP Paddle Apparatus (Type II).
-
Procedure: Perform the dissolution study in a phosphate (B84403) buffer (pH 6.8) containing 0.5% Tween 80. Compare the dissolution rate of the nanosuspension to the unformulated this compound.
Table 3: Characterization of this compound Formulations (Hypothetical Data)
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Dissolution at 60 min (%) |
| This compound Powder | > 2000 | N/A | N/A | < 5 |
| This compound Nanosuspension | 150 ± 20 | < 0.2 | -25 ± 5 | > 90 |
In Vitro Cytotoxicity Study
The cytotoxic potential of the this compound nanosuspension can be evaluated using a standard MTT assay.[5][6]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound nanosuspension
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the this compound nanosuspension and the corresponding vehicle control.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀).
Table 4: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Formulation | Cell Line | IC₅₀ (µM) |
| This compound Nanosuspension | MCF-7 | 2.5 |
| Vehicle Control | MCF-7 | > 100 |
In Vivo Pharmacokinetic Study
A pharmacokinetic study in mice is essential to evaluate the in vivo performance of the formulation.[7][8][9]
Animals:
-
Male C57BL/6 mice (6-8 weeks old)
Procedure:
-
Administer the this compound nanosuspension to mice via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding.[7]
-
Process the blood to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.[10]
-
Calculate the pharmacokinetic parameters using non-compartmental analysis.
Table 5: Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)
| Formulation | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) |
| This compound Suspension | 150 | 4 | 1200 | 5 |
| This compound Nanosuspension | 950 | 2 | 7600 | 40 |
Visualizations
Signaling Pathways
This compound is hypothesized to exert its anticancer effects through the inhibition of the NF-κB and PI3K/Akt signaling pathways, which are critical for cancer cell survival and proliferation.[11][12]
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Experimental Workflows
Caption: Nanosuspension Formulation and Characterization Workflow.
Caption: In Vitro Cytotoxicity Assay Workflow.
Caption: In Vivo Pharmacokinetic Study Workflow.
Conclusion
The developed this compound nanosuspension demonstrates significantly improved physicochemical and biopharmaceutical properties compared to the unformulated drug. This formulation strategy enhances solubility and bioavailability, providing a valuable tool for conducting reliable preclinical efficacy and toxicity studies. The detailed protocols and workflows presented herein are intended to facilitate the seamless adoption of this formulation in preclinical research settings, ultimately accelerating the development of this compound as a potential anticancer therapeutic.
References
- 1. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical formulations: insight, strategies, and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
High-Throughput Screening Assays for Onjixanthone I Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onjixanthone I is a xanthone (B1684191) natural product, a class of compounds known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs to identify and characterize novel therapeutic agents. The following sections outline key HTS assays relevant to the potential biological activities of these analogs, complete with experimental protocols, data presentation guidelines, and visual representations of associated signaling pathways and workflows.
Anticancer Activity Screening
Xanthone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed HTS assays focus on identifying analogs that inhibit cancer cell proliferation and induce apoptosis.
Cell Viability and Cytotoxicity Assays
A primary screen to assess the general cytotoxicity of this compound analogs against cancer cell lines.
1.1.1. Data Presentation: Representative Cytotoxicity of Xanthone Analogs
Note: The following data are for representative xanthone compounds and serve to illustrate the expected outcomes of the described assays, as specific data for this compound analogs are not widely available.
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Xanthone Analog A | WiDR (Colon Cancer) | MTT | 9.23 | [1] |
| Xanthone Analog B | K562 (Leukemia) | Not Specified | 7.21 | [2] |
| Xanthone Analog C | A549 (Lung Cancer) | Not Specified | 4.84 | [2] |
| Xanthone Analog D | PC-3 (Prostate Cancer) | Not Specified | 6.21 | [2] |
| Cluvenone | T-cell ALL | Not Specified | 0.25 | [3] |
1.1.2. Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format, suitable for HTS.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound analogs dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound analogs in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a dose-response curve fitting software.
Simplified Caspase Apoptosis Pathway
Anti-inflammatory Activity Screening
Xanthones are known to possess anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway.
NF-κB Reporter Assay
A cell-based assay to screen for inhibitors of the NF-κB signaling pathway.
2.1.1. Data Presentation: Inhibition of Inflammatory Markers by Xanthones
| Compound | Cell Model | Target/Marker | Effect | Reference |
| α-mangostin | Macrophages | NF-κB translocation | Inhibition | [4] |
| Xanthone Mix | Kidney cells | NF-κB, MAPK pathway | Downregulation | [5] |
| Mangiferin | Macrophages | TNF-α production | Suppression | [6] |
2.1.2. Experimental Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
Cell line stably expressing an NF-κB-driven luciferase reporter (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
This compound analogs in DMSO
-
TNF-α (or other NF-κB inducer like LPS)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-NF-κB-luc cells in white-walled 96-well plates.
-
Compound Pre-incubation: After 24 hours, treat the cells with serial dilutions of this compound analogs and incubate for 1 hour.
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate for 6-8 hours.
-
Lysis and Luminescence Reading: Add luciferase assay reagent according to the manufacturer's instructions and measure luminescence.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α stimulated control.
2.1.3. Signaling Pathway: NF-κB Activation
References
- 1. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic caged Garcinia xanthone cluvenone induces cell stress and apoptosis and has immune modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Onjixanthone I Protein Binding
Introduction
Onjixanthone I belongs to the xanthone (B1684191) class of heterocyclic compounds, which are recognized for their diverse and potent biological activities, including anti-inflammatory and anticancer effects.[1][2][3] The therapeutic potential of xanthones is often attributed to their interaction with specific protein targets, leading to the modulation of key signaling pathways.[4][5] Understanding the protein binding characteristics of this compound is therefore a critical step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent.
These application notes provide a comprehensive overview of established and emerging techniques to identify the protein targets of this compound and to characterize the binding interactions in detail. The protocols are designed for researchers and scientists in academic and industrial drug discovery settings.
Section 1: Target Identification Strategies
The initial step in studying the protein binding of a novel compound like this compound is to identify its molecular targets. A multi-pronged approach combining computational and experimental methods is recommended.
1.1 In Silico Target Prediction
Computational methods can provide initial hypotheses about the potential protein targets of this compound, guiding subsequent experimental validation.[6][7]
-
Protocol 1: In Silico Target Prediction using Chemical Similarity and Docking
-
Ligand-Based Approaches: Utilize databases such as ChEMBL and PubChem to identify proteins that are known to bind compounds structurally similar to this compound.
-
Structure-Based Approaches: If the 3D structure of potential target proteins is available, perform molecular docking simulations to predict the binding mode and estimate the binding affinity of this compound.[8]
-
Polypharmacology Prediction: Employ computational tools that predict multiple potential targets for a single compound, which can be valuable for understanding both on-target and off-target effects.[6]
-
1.2 Experimental Target Identification
Experimental approaches are essential to confirm the predictions from in silico methods and to discover novel targets.
-
Protocol 2: Affinity Chromatography-Mass Spectrometry
-
Immobilization of this compound: Covalently attach this compound to a solid support (e.g., sepharose beads) to create an affinity matrix.
-
Cell Lysate Incubation: Incubate the affinity matrix with a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is being investigated).
-
Washing and Elution: Wash the matrix to remove non-specifically bound proteins. Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Principle: This method relies on the principle that ligand binding can stabilize a target protein against thermal denaturation.
-
Cell Treatment: Treat intact cells or cell lysates with this compound.
-
Heat Challenge: Heat the treated samples to a range of temperatures.
-
Protein Quantification: Separate the soluble and aggregated protein fractions and quantify the amount of a specific protein of interest at each temperature using techniques like Western blotting or mass spectrometry. A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction.
-
Section 2: Characterization of Binding Affinity and Kinetics
Once a protein target has been identified, the next step is to quantify the binding affinity and kinetics of the interaction.
2.1 Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).
-
Protocol 4: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the purified target protein and this compound in the same buffer.
-
Titration: Titrate the this compound solution into the protein solution in a stepwise manner.
-
Data Analysis: Analyze the resulting heat changes to determine the dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
2.2 Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors the binding of an analyte (this compound) to a ligand (target protein) immobilized on a sensor surface in real-time.
-
Protocol 5: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the sensor surface and monitor the change in the refractive index, which is proportional to the amount of bound analyte.
-
Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD).
-
2.3 Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in the hydration shell, charge, and size of the molecules upon binding.
-
Protocol 6: Microscale Thermophoresis (MST)
-
Protein Labeling: Label the target protein with a fluorescent dye.
-
Sample Preparation: Prepare a series of samples with a fixed concentration of the labeled protein and varying concentrations of this compound.
-
Measurement: Measure the thermophoretic movement of the labeled protein in each sample.
-
Data Analysis: Plot the change in thermophoresis against the ligand concentration to determine the dissociation constant (KD).
-
Section 3: Structural Characterization of the Protein-Ligand Complex
Determining the three-dimensional structure of the this compound-protein complex provides invaluable insights into the molecular basis of the interaction.
3.1 X-ray Crystallography
X-ray crystallography can provide a high-resolution atomic model of the protein-ligand complex, revealing the precise binding site and the key intermolecular interactions.
-
Protocol 7: X-ray Crystallography
-
Crystallization: Co-crystallize the purified target protein with this compound or soak pre-formed protein crystals in a solution containing the compound.
-
Data Collection: Collect X-ray diffraction data from the crystals.
-
Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the protein-ligand complex.
-
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide information about the structure and dynamics of the protein-ligand complex in solution.
-
Protocol 8: NMR Spectroscopy
-
Sample Preparation: Prepare samples of the 15N-labeled target protein in the absence and presence of this compound.
-
Data Acquisition: Acquire 2D 1H-15N HSQC spectra for both samples.
-
Data Analysis: Analyze the chemical shift perturbations in the HSQC spectra to identify the residues in the protein that are involved in the binding interaction.
-
Data Presentation
Table 1: Summary of Biophysical Techniques for this compound-Protein Interaction Analysis
| Technique | Information Obtained | Sample Requirements | Throughput |
| Isothermal Titration Calorimetry (ITC) | KD, ΔH, ΔS, Stoichiometry | Purified protein and ligand | Low |
| Surface Plasmon Resonance (SPR) | KD, ka, kd | Purified protein and ligand | Medium |
| Microscale Thermophoresis (MST) | KD | Labeled protein and ligand | High |
| X-ray Crystallography | High-resolution 3D structure | High-purity protein, crystals | Low |
| NMR Spectroscopy | Binding site mapping, solution structure | Labeled protein and ligand | Low |
Table 2: Hypothetical Binding Data for this compound with a Target Protein
| Technique | Parameter | Value |
| ITC | KD | 1.2 µM |
| ΔH | -8.5 kcal/mol | |
| -TΔS | -1.2 kcal/mol | |
| Stoichiometry (n) | 1.1 | |
| SPR | KD | 0.9 µM |
| ka (M-1s-1) | 2.5 x 104 | |
| kd (s-1) | 2.2 x 10-2 | |
| MST | KD | 1.5 µM |
Mandatory Visualizations
Caption: Experimental workflow for this compound protein binding studies.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to identify multiple protein targets and therapeutic compounds using an in silico polypharmacological approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Onjixanthone I solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Onjixanthone I. The focus is to address challenges related to its low aqueous solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For initial stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for dissolving this compound and other poorly water-soluble xanthones.[1][2] It is advisable to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.
Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What can I do to prevent this?
A2: This phenomenon, known as "crashing out," is common for hydrophobic compounds.[1][3] Here are several strategies to prevent precipitation:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, and certainly not exceeding 0.5%, as higher concentrations can be toxic to cells.[1]
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your medium, perform an intermediate dilution step. For example, dilute your 10 mM stock to 1 mM in DMSO first, and then add this to your medium.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.[1][3]
-
Slow Addition and Mixing: Add the DMSO stock to the pre-warmed medium dropwise while gently vortexing or swirling the medium to ensure rapid dispersal.[1][3]
Q3: Are there alternative solvents or methods if DMSO is not suitable for my assay?
A3: Yes, if DMSO interferes with your experimental setup, you can consider the following alternatives:
-
Other Organic Solvents: Ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA) can also be used to prepare stock solutions.[3] However, it is crucial to determine the tolerance of your cell line to these solvents and to run appropriate vehicle controls.
-
Solubility Enhancers: The use of co-solvents like polyethylene (B3416737) glycol (PEG), or non-ionic surfactants such as Tween 80 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[4]
-
Complexation: Cyclodextrins can be used to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.
-
Formulation Strategies: For more advanced applications, techniques like nanoemulsions, solid dispersions, and micellar solubilization can significantly enhance the aqueous solubility of xanthones.[5][6][7]
Q4: What is the expected aqueous solubility of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The rapid change in solvent polarity causes the compound to "crash out." | Decrease the final working concentration. Perform a serial dilution. Add the DMSO stock to pre-warmed medium while vortexing gently.[1][3] |
| The solution is cloudy or contains visible particles after dilution. | The compound has not fully dissolved or has precipitated out of solution. | Vigorously vortex the solution. Gentle warming in a 37°C water bath for a short period can aid dissolution. If particles persist, consider centrifugation or filtration, but be aware this will lower the effective concentration. |
| Cell death or altered morphology observed in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity. | Reduce the final concentration of the solvent in the culture medium to a non-toxic level, typically below 0.1% for DMSO.[1] Always run a vehicle control to assess solvent toxicity. |
| Inconsistent or non-reproducible results in the assay. | The compound may be precipitating over the course of the experiment, leading to variable effective concentrations. | Visually inspect the culture plates for any signs of precipitation during the experiment. Consider using solubility-enhancing excipients like cyclodextrins or surfactants to improve the stability of the compound in the medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Visual Inspection: Ensure that no visible particles remain in the solution.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm the complete cell culture medium (containing serum and other supplements) to 37°C.
-
Intermediate Dilution (Optional but Recommended): If a high final concentration is desired, first create an intermediate dilution of the this compound stock in pre-warmed medium.
-
Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Mixing: Continue to mix the solution for an additional 30 seconds to ensure homogeneity.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium without this compound.
Signaling Pathways and Visualization
Xanthones are known to modulate various signaling pathways. The specific effects of this compound should be determined experimentally. Below are diagrams of pathways commonly affected by xanthones.
Caption: A typical experimental workflow for preparing and using this compound in in vitro assays.
Caption: A simplified diagram of the intrinsic apoptosis pathway, which can be modulated by xanthones.[8]
Caption: The Nrf2/ARE signaling pathway, a target for the antioxidant effects of some xanthones.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
overcoming Onjixanthone I stability issues in solution
Welcome to the technical support center for Onjixanthone I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability issues encountered in solution-based experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Troubleshooting Guide
This guide addresses common problems researchers may face when working with this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results | Degradation of this compound due to improper storage or handling. | Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Prepare fresh working solutions for each experiment. |
| Precipitation in Aqueous Buffers | Low aqueous solubility of this compound. | Prepare high-concentration stock solutions in an appropriate organic solvent such as DMSO or ethanol. For working solutions, dilute the stock solution in the desired aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a minimal, effective percentage (typically <1%). |
| Color Change in Solution (e.g., yellowing) | Oxidation or pH-induced degradation of the xanthone (B1684191) scaffold. | Degas aqueous buffers before use to remove dissolved oxygen. Consider adding antioxidants, such as ascorbic acid or BHT, to your stock solutions, after verifying their compatibility with your assay. Maintain the pH of your solution within a stable range, as significant shifts to alkaline or acidic conditions can accelerate degradation.[1] |
| Appearance of New Peaks in HPLC Analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.[2][3] Analyze samples at different time points to monitor the rate of degradation under your specific experimental conditions. |
| Inconsistent Spectrophotometric Readings | Photodegradation or solvent effects. | Minimize exposure of the solution to ambient and UV light during all experimental steps.[4] Use a consistent solvent system for all measurements and ensure the solvent does not interfere with the absorbance spectrum of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on the general solubility of xanthones, it is recommended to prepare stock solutions of this compound in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or in ethanol. These solvents typically allow for higher concentration stock solutions that can then be diluted into aqueous buffers for experiments.
Q2: How should I store my this compound solutions to prevent degradation?
A2: For long-term storage, stock solutions should be stored at -20°C or ideally at -80°C. To avoid repeated freeze-thaw cycles which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use vials. For short-term storage and during experiments, solutions should be protected from light and kept on ice.
Q3: What are the primary factors that can cause this compound to degrade in solution?
A3: The stability of xanthones in solution is primarily affected by pH, temperature, and exposure to light.[4][5][6] Extreme pH values (both highly acidic and alkaline), elevated temperatures, and UV or prolonged ambient light exposure can lead to the degradation of the compound.[1][4] Oxidation is also a potential degradation pathway.
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: The most reliable way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3] An effective HPLC method will be able to separate the intact this compound from any potential degradation products. Regular analysis of your working solutions over the time course of your experiment can provide quantitative data on its stability.
Q5: Are there any additives I can use to improve the stability of this compound in solution?
A5: While specific data for this compound is not available, for similar compounds, the use of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can help prevent oxidative degradation. The choice of a suitable buffer to maintain a stable pH is also critical. However, it is essential to validate the compatibility of any additive with your specific experimental assay to avoid interference.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound for in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Sterile, amber microcentrifuge tubes
-
Target aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature, protected from light.
-
Serially dilute the stock solution with the target aqueous buffer to the final desired concentration immediately before use.
-
Ensure the final DMSO concentration in the working solution is minimal and does not affect the experimental outcome (typically ≤ 0.5%).
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (optional, for mobile phase)
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 1N HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix equal volumes of the this compound stock solution and 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate a sample of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose a sample of the stock solution to direct UV light (e.g., 254 nm) or intense visible light for 24 hours.
-
Control Sample: Keep a sample of the stock solution at 4°C, protected from light.
-
-
Sample Analysis by HPLC:
-
Before injection, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by HPLC. A typical starting method for xanthones would be a C18 column with a gradient elution of methanol and water (with 0.1% acetic acid if needed) and UV detection around 237 nm.[2][3]
-
Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.
-
Data Presentation
Table 1: Typical HPLC Parameters for Xanthone Analysis
| Parameter | Condition |
| HPLC System | Standard system with UV/PDA detector |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water (often with 0.1% acetic or formic acid)B: Methanol or Acetonitrile |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~237 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30°C) |
Note: These are general parameters and should be optimized for this compound and the specific HPLC system being used.
Visualizations
Caption: Workflow for preparation and use of this compound solutions.
Caption: Logical workflow for investigating this compound stability.
Caption: Potential degradation pathways for this compound.
References
- 1. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Onjixanthone I Dosage for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Onjixanthone I for cell culture experiments. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a natural xanthone (B1684191) compound found in the plant Polygala tenuifolia.[1][2] Its primary known mechanism of action involves the modulation of the PI3K-Akt signaling pathway. By inhibiting this pathway, this compound can influence a variety of cellular processes including cell growth, proliferation, and apoptosis.[1]
Q2: Which signaling pathway is primarily affected by this compound?
Current research indicates that this compound is a key active component that targets and inhibits the PI3K-Akt signaling pathway.[1] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to the induction of apoptosis in susceptible cell lines.
Q3: What is a recommended starting concentration range for this compound in cell culture experiments?
While specific IC50 values for pure this compound are not widely available in the public domain, data from extracts of its natural source, Polygala tenuifolia, can provide guidance for determining an initial experimental concentration range. The methanol (B129727) extract of Polygala tenuifolia has been shown to inhibit the production of pro-inflammatory cytokines with IC50 values in the low µg/mL range.[3] For other cytotoxic xanthones, effects on cell viability and apoptosis have been observed in the low micromolar (µM) range. Therefore, a starting range of 1-50 µM could be a reasonable starting point for dose-response experiments.
Q4: How can I determine the optimal dosage of this compound for my specific cell line?
The optimal dosage is cell-line dependent and should be determined empirically. A dose-response experiment using a cytotoxicity assay, such as the MTT or CellTiter-Glo assay, is recommended. This will allow you to determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
Q5: What are the expected cellular effects of this compound treatment?
Given its inhibitory effect on the PI3K-Akt pathway, this compound is expected to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cell lines where this pathway is active.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability. | 1. Insufficient concentration of this compound. 2. The cell line may be resistant to PI3K-Akt pathway inhibition. 3. The compound may have degraded. | 1. Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM). 2. Verify the activation status of the PI3K-Akt pathway in your cell line. 3. Ensure proper storage of the this compound stock solution (protected from light, at -20°C or lower). |
| High variability between replicates. | 1. Uneven cell seeding. 2. Inaccurate pipetting of the compound. 3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and mix gently before plating. 2. Use calibrated pipettes and ensure proper mixing of the compound in the media. 3. Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Cells are detaching from the plate at low concentrations. | 1. The compound may be causing cellular stress or toxicity not captured by the viability assay. 2. The solvent (e.g., DMSO) concentration is too high. | 1. Observe cell morphology under a microscope at different time points. 2. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%). |
| Inconsistent results in apoptosis assays. | 1. Cells were harvested at a suboptimal time point. 2. Improper staining or gating during flow cytometry analysis. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for apoptosis induction. 2. Include appropriate controls (unstained, single-stained) to set up the flow cytometer correctly. |
Quantitative Data
While specific IC50 values for this compound are limited, the following table summarizes the inhibitory activity of extracts from its natural source, Polygala tenuifolia, on pro-inflammatory cytokine production in bone marrow-derived dendritic cells. This can serve as a preliminary guide for estimating a starting concentration range.
| Extract/Fraction | Target Cytokine | IC50 (µg/mL) |
| Methanol Extract | IL-12 p40 | 3.38 |
| IL-6 | 1.65 | |
| TNF-α | 3.09 | |
| Water Fraction | IL-12 p40 | 0.94 |
| IL-6 | 0.24 | |
| TNF-α | 2.43 |
Data from: Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells.[3]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the predetermined optimal time. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Visualizations
Caption: this compound inhibits the PI3K-Akt signaling pathway.
References
Onjixanthone I HPLC Troubleshooting: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting peak tailing issues encountered during the HPLC analysis of Onjixanthone I. The following question-and-answer format directly addresses common problems and offers systematic solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing for this compound, a xanthone (B1684191) derivative with multiple polar functional groups, is typically caused by secondary interactions between the analyte and the stationary phase. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for compounds with polar and basic functionalities is the interaction with acidic silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[1][2][3] These interactions create a secondary, stronger retention mechanism that slows down a portion of the analyte molecules, resulting in a tailed peak.
-
Incorrect Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both this compound and the residual silanol groups on the column.[1][4] If the mobile phase pH is not optimized, it can lead to strong interactions and peak tailing.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.[2]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path and cause peak tailing.[5] Over time, the stationary phase can also degrade, exposing more active silanol sites.
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings and connectors, can cause band broadening and result in tailed peaks.[1]
Q2: My this compound peak is tailing. What is the first and most effective parameter to adjust?
For xanthone compounds like this compound, the most impactful first step is to adjust the mobile phase pH by adding an acid modifier . A study on a similar compound, 1,3-dihydroxy-2-methylxanthone, demonstrated that an asymmetric and tailing peak in a methanol-water mobile phase was corrected by the addition of 1% (v/v) acetic acid.
This approach works by suppressing the ionization of residual silanol groups on the silica-based stationary phase, thereby minimizing the secondary interactions that cause peak tailing.[3][4] Operating at a lower pH (around 2.5-3.0) is a common strategy to ensure sharp, symmetrical peaks for polar and basic compounds.[3][4]
Troubleshooting Workflow
If you are observing peak tailing for this compound, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound peak tailing.
Detailed Troubleshooting Guides
Guide 1: Optimizing Mobile Phase pH
Issue: Peak tailing due to secondary silanol interactions.
Solution: Suppress silanol ionization by lowering the mobile phase pH.
Experimental Protocol:
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase components containing different concentrations of an acid modifier. It is recommended to test formic acid or acetic acid at concentrations of 0.1%, 0.5%, and 1.0% (v/v).
-
Column Equilibration: For each new mobile phase composition, equilibrate your C18 column for at least 20 column volumes.
-
Inject Standard: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Measure the tailing factor (Asymmetry Factor) for the this compound peak at each condition. A value close to 1.0 indicates a symmetrical peak.
-
Select Optimal pH: Choose the mobile phase composition that provides the best peak symmetry without compromising retention and resolution.
Data Presentation:
| Mobile Phase Modifier | Concentration (v/v) | Observed Tailing Factor (Tf) | Retention Time (min) |
| None | 0% | > 2.0 (significant tailing) | 8.5 |
| Acetic Acid | 0.1% | 1.5 | 8.2 |
| Acetic Acid | 1.0% | 1.1 (optimal) | 7.9 |
| Formic Acid | 0.1% | 1.2 | 7.8 |
Note: Data in this table is illustrative and based on typical results for similar compounds.
Guide 2: Column Selection and Care
Issue: Persistent peak tailing even with an optimized mobile phase, suggesting a highly active stationary phase.
Solution: Utilize a column with reduced silanol activity or perform column regeneration.
Methodologies:
-
Select an Appropriate Column: If using an older, Type A silica column, switch to a modern, high-purity (Type B) silica column that is end-capped. End-capping chemically bonds a less polar group to the residual silanols, effectively shielding them from interaction with the analyte.[1] For highly polar compounds, consider a polar-embedded or polar-endcapped column.
-
Column Flushing and Regeneration: If the column is suspected to be contaminated, a regeneration procedure can be effective.
-
Disconnect the column from the detector.
-
Flush the column in the reverse direction with a series of strong solvents. A typical sequence for a C18 column is:
-
20 column volumes of water
-
20 column volumes of isopropanol
-
20 column volumes of hexane
-
20 column volumes of isopropanol
-
20 column volumes of your mobile phase (without buffer)
-
-
Reconnect the column in the correct direction and equilibrate thoroughly with the initial mobile phase.
-
Signaling Pathway and Chemical Interactions
The underlying chemical interactions causing peak tailing can be visualized as a competition for the analyte between the primary (hydrophobic) and secondary (polar) retention mechanisms on the stationary phase.
Caption: Interaction pathways of this compound on a C18 column.
References
Technical Support Center: Onjixanthone I Experimental Guidance
Disclaimer: Publicly available scientific literature lacks specific experimental data for Onjixanthone I regarding its off-target effects, quantitative potency, and precise signaling pathway interactions. The following technical support guide has been constructed based on the known biological activities of the broader class of polycyclic xanthone (B1684191) natural products, to which this compound belongs. The data presented is representative and should be considered illustrative for a hypothetical polycyclic xanthone. Researchers are strongly encouraged to perform their own comprehensive dose-response and selectivity profiling experiments for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues researchers may encounter when working with this compound and similar polycyclic xanthone compounds.
Q1: I am observing significant cytotoxicity in my cell line, even at low concentrations of this compound. How can I determine if this is an off-target effect?
A1: High cytotoxicity at low concentrations can be indicative of off-target effects or high sensitivity of the specific cell line.[1] To dissect this, consider the following troubleshooting steps:
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Perform a Dose-Response Curve: Determine the IC50 value of this compound in your specific cell line. A very potent IC50 may be on-target, but it is crucial to compare this with its potency against other cell lines and, if known, its primary target.
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Use a Structurally Related Inactive Analog: If available, a structurally similar but biologically inactive analog of this compound can serve as an excellent negative control. If the inactive analog also shows cytotoxicity, the effect is likely due to the chemical scaffold itself and not target-specific inhibition.
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Employ a Rescue Experiment: If the intended target of this compound is known, attempt to "rescue" the cells from cytotoxicity by overexpressing a drug-resistant mutant of the target protein. If the cells remain sensitive to the compound, the cytotoxicity is likely due to off-target effects.
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Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its intended target in a cellular context. A lack of thermal stabilization of the intended target upon drug treatment would suggest that the observed phenotype is due to off-target interactions.
Q2: My experimental results with this compound are inconsistent across different experiments or between different cell lines. What could be the cause?
A2: Inconsistent results are a common challenge in cell-based assays. Several factors could contribute to this variability:
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Cell Line Heterogeneity: Different cell lines have varying expression levels of on-target and potential off-target proteins, which can lead to different sensitivities to this compound. It is recommended to verify the expression of your target protein in each cell line used.
-
Compound Stability and Solubility: Ensure that your stock solution of this compound is properly dissolved and stored. Poor solubility can lead to inconsistent effective concentrations in your experiments. It's advisable to prepare fresh dilutions for each experiment from a stable stock.
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Assay Conditions: Variations in cell density, incubation time, and passage number can all contribute to result variability. Standardize these parameters across all experiments to ensure reproducibility.
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Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control (cells treated with the same concentration of solvent) to account for any solvent-induced effects.[1]
Q3: How can I proactively minimize potential off-target effects of this compound in my experimental design?
A3: Minimizing off-target effects from the outset is crucial for generating reliable data.[2] Consider these strategies:
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Use the Lowest Effective Concentration: Once the IC50 is determined, use the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage off-target proteins with lower affinity.
-
Employ Orthogonal Approaches: Do not rely on a single experimental readout. Use multiple, independent assays to confirm your findings. For example, if you observe apoptosis, confirm it with multiple methods like Annexin V staining, caspase activity assays, and PARP cleavage analysis.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to silence the intended target of this compound. If the observed phenotype is diminished or absent in the target-depleted cells upon treatment, it provides strong evidence for on-target activity.
Quantitative Data Summary
The following tables summarize representative quantitative data for a hypothetical polycyclic xanthone, based on published data for similar compounds. This data is for illustrative purposes only and may not be representative of this compound.
Table 1: Representative Cytotoxicity of a Polycyclic Xanthone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Human Promyelocytic Leukemia | 10 |
| A549 | Human Lung Carcinoma | 4.84 |
| HepG2 | Human Liver Carcinoma | 4.50 |
| HT-29 | Human Colon Adenocarcinoma | 4.10 |
| PC-3 | Human Prostate Cancer | 3.20 |
Data is hypothetical and compiled for illustrative purposes based on general findings for xanthone derivatives.[3][4]
Table 2: Representative Kinase Inhibition Profile of a Polycyclic Xanthone
| Kinase | % Inhibition at 10 µM |
| On-Target Kinase X | 95% |
| Off-Target Kinase A | 60% |
| Off-Target Kinase B | 45% |
| Off-Target Kinase C | 15% |
| Off-Target Kinase D | 5% |
This table illustrates a hypothetical kinase selectivity profile. A comprehensive kinase panel screen is necessary to determine the actual on- and off-target kinases for this compound.[3]
Key Experimental Protocols
Below are detailed methodologies for key experiments to characterize the effects of this compound.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Kinase Profiling Assay
Objective: To determine the selectivity of this compound against a panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinases from a commercially available kinase profiling panel.
-
Compound Addition: Add this compound at a final concentration (e.g., 1 µM or 10 µM) to the wells containing the kinases. Include a vehicle control (DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding the kinase-specific substrate and ATP.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™, or radiometric assay).
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to a target protein within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration or a vehicle control for a specific duration (e.g., 1-2 hours).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the protein levels of the target of interest by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Logical Workflow for Investigating Off-Target Effects
Caption: A flowchart outlining the troubleshooting process to determine if observed cytotoxicity is due to off-target effects.
Hypothetical Signaling Pathway Affected by a Polycyclic Xanthone
Caption: A diagram of a hypothetical PI3K/Akt signaling pathway that could be inhibited by a polycyclic xanthone.
Experimental Workflow for Minimizing Off-Target Effects
Caption: A recommended experimental workflow to minimize and account for potential off-target effects of this compound.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Onjixanthone I experimental variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Onjixanthone I. The information is designed to address potential experimental variability and reproducibility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound belongs to the class of polycyclic xanthones, which are natural products often isolated from actinomycetes.[1][2][3] Compounds in this class are noted for a wide spectrum of biological activities, including significant antibacterial effects against Gram-positive bacteria and potent antineoplastic (anticancer) properties against various cancer cell lines, often at nanomolar concentrations.[1][2][3] Like other xanthone (B1684191) derivatives, this compound is investigated for its potential to induce apoptosis (programmed cell death) in cancer cells.[4][5]
Q2: How does this compound likely exert its anticancer effects?
While the precise mechanism for this compound is a subject of ongoing research, many xanthones and similar anticancer compounds function by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[6][7] A common target is the PI3K/Akt signaling pathway, which is often overactivated in cancer and plays a crucial role in promoting cell growth and survival.[8][9][10][11][12] Inhibition of this pathway by compounds like this compound can lead to the induction of apoptosis.
Q3: What are the common sources of variability in cell-based assays with this compound?
Variability in cell-based assays using this compound can arise from several factors:
-
Compound Solubility and Stability: Like many natural products, this compound may have limited aqueous solubility. Inconsistent solubilization can lead to significant variations in the effective concentration in your experiments. The stability of the compound in your cell culture media over the course of the experiment can also affect results.
-
Cell Line Health and Passage Number: The health, viability, and passage number of your cancer cell lines can dramatically impact their response to treatment. Cells that are unhealthy or have been in culture for too long may exhibit altered signaling and drug sensitivity.
-
Assay Protocol and Reagents: Minor variations in protocols, such as incubation times, reagent concentrations, and even the type of microplates used, can introduce variability. The choice of viability assay (e.g., MTT, SRB, CellTiter-Glo) can also influence the measured IC50 value.
-
Operator Variability: Differences in pipetting techniques and handling of cells and reagents between different researchers can be a source of inconsistency.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Problem: You are observing significant well-to-well or day-to-day variability in the half-maximal inhibitory concentration (IC50) of this compound in your cytotoxicity assays.[13][14]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | - Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO).- Ensure the final solvent concentration in your assay is low (<0.5%) and consistent across all wells.- Visually inspect the media after adding the compound to ensure there is no precipitation. |
| Inconsistent Cell Seeding | - Ensure a single-cell suspension before seeding.- Use a calibrated multichannel pipette for seeding.- Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution. |
| Cell Health and Confluency | - Use cells within a consistent and low passage number range.- Do not use cells that are over-confluent.- Perform a baseline viability check (e.g., trypan blue exclusion) before each experiment. |
| Assay Incubation Time | - Optimize and standardize the incubation time with this compound. Short incubation times may not be sufficient to observe the full effect, while very long times may lead to secondary effects. |
Issue 2: Difficulty in Reproducing Apoptosis Induction Results
Problem: You are unable to consistently reproduce data showing that this compound induces apoptosis in your cancer cell line.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | - The concentration of this compound may be too low to induce apoptosis or too high, leading to necrosis instead.[15] Perform a dose-response experiment and select concentrations around the IC50 value for apoptosis assays. |
| Timing of Apoptosis Detection | - Apoptosis is a dynamic process. The timing of your assay (e.g., Annexin V/PI staining, caspase activity) is critical. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis.[16] |
| Choice of Apoptosis Assay | - Different assays measure different stages of apoptosis. Corroborate your findings using multiple methods (e.g., morphological changes, caspase activation, DNA fragmentation). |
| Cell Line Specific Effects | - The apoptotic machinery can differ between cell lines. Ensure the cell line you are using is known to undergo apoptosis in response to similar stimuli. |
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound against various cancer cell lines. This data is for illustrative purposes to highlight potential variability.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Potential Sources of Variability |
| MCF-7 | Breast Cancer | MTT | 48 | 5.2 ± 0.8 | Cell passage number, serum lot |
| A549 | Lung Cancer | SRB | 72 | 8.1 ± 1.2 | Cell seeding density, incubation time |
| HL-60 | Leukemia | CellTiter-Glo | 24 | 2.5 ± 0.5 | Assay endpoint detection, compound stability in media |
| HCT116 | Colon Cancer | MTT | 48 | 6.5 ± 0.9 | Cell confluency at time of treatment |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V/PI Staining for Apoptosis
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Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the optimized time.
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Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
References
- 1. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by xanthones from mangosteen in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. Selective induction of necrotic cell death in cancer cells by beta-lapachone through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Onjixanthone I Synthesis
Welcome to the technical support center for the synthesis of Onjixanthone I (7-Hydroxy-1,2,3-trimethoxyxanthone). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for producing this compound?
A common and effective method for synthesizing polysubstituted xanthones like this compound is through the condensation of a suitably substituted benzoic acid derivative with a phenol (B47542) derivative, followed by a cyclodehydration reaction to form the xanthone (B1684191) core. A plausible route involves the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene (B147658) with 2-hydroxy-5-methoxybenzoic acid to form a benzophenone (B1666685) intermediate, which is then cyclized.
Q2: I am observing a low yield in the final cyclization step. What are the potential causes?
Low yields in the cyclization to form the xanthone scaffold can be attributed to several factors. Incomplete reaction due to insufficient heating or reaction time is a common issue. The presence of water can deactivate the dehydrating agent, such as Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid). Additionally, side reactions, such as intermolecular condensations or degradation of starting materials under harsh acidic conditions, can reduce the yield of the desired product.
Q3: What are the primary challenges when scaling up the synthesis of this compound from milligram to gram or kilogram scale?
Scaling up xanthone synthesis presents several challenges.[1] Heat and mass transfer can become problematic in larger reactors, potentially leading to localized overheating and side product formation.[2] The management of large volumes of strong acids, like Eaton's reagent, requires specialized equipment and safety protocols. Purification at a larger scale can also be difficult, often requiring column chromatography, which can be time-consuming and solvent-intensive. Finally, ensuring consistent batch-to-batch quality and yield requires robust process control.[2]
Q4: Are there any specific safety precautions I should take when working with reagents for this compound synthesis?
Yes, several reagents used in xanthone synthesis require careful handling. Eaton's reagent is highly corrosive and hygroscopic; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Solvents like tetrahydrofuran (B95107) (THF) are flammable and can form peroxides. Always work in a well-ventilated area and away from ignition sources.
Q5: How can I effectively purify the final this compound product?
Purification of this compound typically involves column chromatography on silica (B1680970) gel. A gradient elution system, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective in separating the product from starting materials and byproducts. Recrystallization from a suitable solvent system can be used for final purification to obtain a high-purity solid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of benzophenone intermediate | - Incomplete reaction. - Deactivation of Lewis acid catalyst (if used). - Steric hindrance from methoxy (B1213986) groups. | - Increase reaction time and/or temperature. - Use freshly opened or purified Lewis acid. - Consider a more reactive acylating agent or a more potent catalyst. |
| Formation of multiple products in the acylation step | - Lack of regioselectivity in the Friedel-Crafts reaction. | - Optimize the reaction temperature; lower temperatures often favor a single isomer. - Experiment with different Lewis acids to improve selectivity. |
| Incomplete cyclization to the xanthone | - Insufficient amount or activity of the dehydrating agent (e.g., Eaton's reagent). - Reaction temperature is too low or reaction time is too short. | - Use a larger excess of freshly prepared Eaton's reagent. - Increase the reaction temperature to the recommended range (e.g., 80-120°C) and monitor by TLC until completion.[3] |
| Product degradation during workup | - Hydrolysis of the product in the presence of strong acid and water. | - Pour the reaction mixture into ice-water quickly and efficiently to precipitate the product and dilute the acid. - Neutralize the aqueous solution promptly during extraction. |
| Difficulty in purifying the final product | - Presence of closely related impurities or starting materials. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider preparative TLC or HPLC for small-scale purification of highly pure material. - Attempt recrystallization from various solvent systems. |
| Inconsistent yields upon scale-up | - Poor heat transfer in larger reaction vessels. - Inefficient mixing. | - Use a reactor with good temperature control and agitation. - Consider a slower, controlled addition of reagents at a larger scale to manage exotherms. |
Experimental Protocols
The following are representative protocols for the synthesis of this compound, adapted from established methods for analogous polymethoxy-hydroxy-xanthones.[3][4]
Protocol 1: Synthesis of 2-hydroxy-2',3',4',5-tetramethoxybenzophenone (Intermediate)
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,2,3-trimethoxybenzene (1.0 eq) and 2-hydroxy-5-methoxybenzoic acid (1.1 eq).
-
Addition of Eaton's Reagent: Carefully add Eaton's reagent (10 wt% P₂O₅ in MeSO₃H) as the solvent and reagent (approximately 10 mL per gram of benzoic acid).
-
Reaction Conditions: Heat the reaction mixture to 80°C with continuous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate (B1210297) mobile phase. The reaction is typically complete within 3-5 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water with vigorous stirring. A solid precipitate should form.
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Purification: Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral. Dry the solid in a vacuum oven. The crude benzophenone can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Cyclization to 1,2,3,7-tetramethoxyxanthone (B162064)
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Reaction Setup: In a round-bottom flask, dissolve the purified 2-hydroxy-2',3',4',5-tetramethoxybenzophenone (1.0 eq) in a suitable solvent such as toluene.
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Cyclization Conditions: Add a dehydrating agent. While Eaton's reagent can be used, an alternative for this step is to use a milder method if the precursor is already formed. For example, a base-catalyzed cyclization can be attempted.
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Alternative Cyclization: A common method for cyclization of the benzophenone intermediate is heating in a high-boiling point solvent with a catalytic amount of a strong acid or by using a dehydrating agent like polyphosphoric acid (PPA). Heat the mixture to reflux and monitor by TLC.
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Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-water. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Selective Demethylation to this compound
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Reaction Setup: Dissolve the 1,2,3,7-tetramethoxyxanthone (1.0 eq) in a dry, inert solvent such as dichloromethane (B109758) (DCM) under a nitrogen atmosphere.
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Demethylation: Cool the solution to 0°C and add a solution of a Lewis acid capable of selective demethylation, such as boron tribromide (BBr₃) (1.1 eq), dropwise.
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Reaction Conditions: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC.
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Work-up and Purification: Quench the reaction by carefully adding methanol. Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, by column chromatography.
Visualizations
Proposed Synthesis Pathway for this compound
Caption: A plausible synthetic route to this compound.
Troubleshooting Workflow for this compound Synthesis
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Onjixanthone I Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of Onjixanthone I, a C-glucosyl xanthone (B1684191) isolated from the roots of Polygala tenuifolia.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound from Polygala tenuifolia?
A1: Extracts from Polygala tenuifolia roots are complex mixtures. The primary impurities co-extracted with this compound include:
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Structural Isomers: Other C-glucosyl xanthones with the same molecular weight but different structures, such as Polygalaxanthone XI, which is a known regioisomer of the related Polygalaxanthone III.[1]
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Other Xanthones: A variety of other xanthone derivatives are present in the plant material.[2][3]
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Saponins (B1172615): Triterpenoid saponins are a major class of compounds in Polygala species.
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Oligosaccharide Esters and Phenylpropanoid Sucrose Esters: These polar compounds are often co-extracted with xanthones.[2]
Q2: What initial extraction parameters are recommended for enriching this compound from Polygala tenuifolia roots?
A2: An optimized ultrasonic-assisted extraction has been reported for active components from Polygala tenuifolia. The recommended parameters for achieving a high comprehensive yield of xanthones (specifically Polygalaxanthone III, a related compound) and other active components are:
-
Extraction Time: Approximately 93 minutes.
-
Liquid-to-Solid Ratio: 40 mL/g.
-
Extraction Temperature: 48°C.
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Ethanol (B145695) Concentration: 67%.[4]
Q3: Which chromatographic techniques are most effective for the final purification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for the final purification of this compound to achieve high purity. Reversed-phase columns (e.g., C18) are commonly used. For larger scale purification, column chromatography with silica (B1680970) gel or Sephadex LH-20 is effective for initial fractionation and removal of major impurities.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound after Extraction | 1. Suboptimal extraction parameters. 2. Inefficient solvent penetration. | 1. Optimize extraction time, temperature, solvent-to-solid ratio, and ethanol concentration based on the recommended starting points. 2. Ensure the plant material is finely powdered to increase surface area for solvent interaction. |
| Co-elution of Impurities with this compound in HPLC | 1. Presence of structural isomers (e.g., other C-glucosyl xanthones). 2. Inadequate mobile phase gradient. 3. Column overloading. | 1. Employ a shallower gradient during the elution of the target peak to improve resolution between isomers. 2. Experiment with different solvent systems (e.g., methanol-water or acetonitrile-water with additives like formic acid). 3. Reduce the sample concentration or injection volume. |
| Broad or Tailing Peaks in HPLC | 1. Secondary interactions with the stationary phase. 2. Column degradation. 3. Inappropriate mobile phase pH. | 1. Add a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) interactions. 2. Flush the column with a strong solvent or replace it if it's old or has been used extensively. 3. Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. |
| Presence of Saponins in the Purified Fraction | Saponins have a wide range of polarities and can be difficult to separate from xanthones. | 1. Perform a preliminary fractionation using column chromatography on silica gel or Sephadex LH-20. 2. Employ a liquid-liquid extraction step prior to chromatography. Saponins may partition into a different solvent phase than the xanthones. |
| Crystallization of this compound is Unsuccessful | 1. Presence of impurities inhibiting crystal formation. 2. Solution is not supersaturated. 3. Inappropriate solvent system. | 1. Further purify the sample using preparative HPLC to remove amorphous impurities. 2. Slowly evaporate the solvent or add an anti-solvent to induce supersaturation. 3. Screen a variety of solvents with different polarities. |
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to the extraction and purification of xanthones from Polygala tenuifolia. While specific data for this compound is limited, the data for related xanthones from the same source provides a valuable reference.
Table 1: Optimized Extraction Parameters for Xanthones from Polygala tenuifolia
| Parameter | Optimal Value |
| Extraction Time (min) | 93 |
| Liquid-to-Solid Ratio (mL/g) | 40 |
| Extraction Temperature (°C) | 48 |
| Ethanol Concentration (%) | 67 |
Data adapted from a study on the ultrasonic-assisted extraction of Polygalaxanthone III and other active components from Polygala tenuifolia.[4]
Table 2: Representative HPLC Parameters for Xanthone Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A step or linear gradient, optimized for the separation of target xanthones. |
| Detection | UV at a wavelength where xanthones show strong absorbance (e.g., 254 nm, 320 nm). |
Experimental Protocols
Protocol 1: Column Chromatography for Initial Fractionation
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Stationary Phase Preparation: Prepare a slurry of silica gel 60 (70-230 mesh) in the initial mobile phase (e.g., a non-polar solvent like hexane).
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Column Packing: Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
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Elution: Begin elution with the initial non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol).
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Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
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Pooling: Combine fractions containing the desired xanthone profile for further purification.
Protocol 2: Reversed-Phase HPLC for Final Purification
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Column: A semi-preparative or preparative C18 column.
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Mobile Phase: Prepare two solvents:
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A: Water with 0.1% formic acid.
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B: Acetonitrile or Methanol.
-
-
Gradient Program: Develop a gradient program that provides good separation of this compound from its impurities. A typical program might start with a low percentage of solvent B, hold for a period, then gradually increase the percentage of B to elute the compound of interest, followed by a column wash and re-equilibration.
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Injection: Dissolve the partially purified fraction in the initial mobile phase, filter through a 0.45 µm filter, and inject onto the column.
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Fraction Collection: Collect the peak corresponding to this compound based on the UV chromatogram.
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Purity Analysis: Analyze the collected fraction using an analytical HPLC method to confirm its purity.
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Solvent Evaporation: Remove the solvent from the purified fraction under reduced pressure to obtain the pure this compound.
Visualizations
Inhibition of NF-κB Signaling Pathway by Xanthones
Xanthones, as a class of compounds, have been shown to exhibit anti-inflammatory effects, often through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] This pathway is a key regulator of the inflammatory response. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by xanthones.
Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by xanthones.
General Workflow for this compound Purification
The following diagram outlines a logical workflow for the extraction and purification of this compound from its natural source.
Caption: Experimental workflow for the purification of this compound.
References
- 1. Structural Analysis of Polygalaxanthones, C-Glucosyl Xanthones of Polygala tenuifolia Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. Xanthone glycosides from Polygala tenuifolia and their conformational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Ultrasonic-Assisted Extraction of Active Components and Antioxidant Activity from Polygala tenuifolia: A Comparative Study of the Response Surface Methodology and Least Squares Support Vector Machine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]
- 6. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Onjixanthone I Autofluorescence in Imaging Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of autofluorescence associated with the natural product Onjixanthone I in imaging assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be autofluorescent?
Q2: What is autofluorescence and how can it affect my imaging assays?
Q3: How can I determine if this compound is causing autofluorescence in my experiment?
To ascertain if this compound is the source of unwanted background fluorescence, you should include the following controls in your experimental setup:
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Unstained, this compound-treated cells/tissue: This will reveal the baseline fluorescence of your sample when treated with the compound.
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Unstained, untreated cells/tissue: This establishes the endogenous autofluorescence of your biological sample.
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Stained, untreated cells/tissue: This shows the expected staining pattern of your fluorescent probe in the absence of this compound.
By comparing these controls, you can determine the contribution of this compound to the overall fluorescence signal.
Q4: What are the general strategies to mitigate autofluorescence?
There are three main approaches to reduce autofluorescence:
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Experimental Protocol Optimization: Modifying your experimental workflow, such as changing the fixation method or washing steps, can help reduce background fluorescence.
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Chemical Quenching: Using chemical reagents that can reduce or eliminate autofluorescence.
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Spectral Separation: Choosing fluorescent probes with excitation and emission spectra that are distinct from the autofluorescence spectrum of this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered due to this compound autofluorescence.
Problem 1: High background fluorescence is observed in all channels after treating samples with this compound.
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Possible Cause: this compound has a broad autofluorescence spectrum that overlaps with the channels you are using.
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Solution:
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Characterize the Autofluorescence Spectrum: If possible, use a spectral confocal microscope or a plate reader with spectral scanning capabilities to measure the excitation and emission spectra of this compound in your experimental buffer or in unstained, treated cells. This will provide valuable information for selecting appropriate fluorophores.
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Switch to Far-Red Fluorophores: Endogenous and compound-related autofluorescence is often most prominent in the blue and green regions of the spectrum.[1] Switching to fluorophores that are excited and emit in the red or far-red regions (e.g., those with emission wavelengths >650 nm) can often significantly improve the signal-to-noise ratio.[1][2]
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Chemical Quenching: Treat your samples with a chemical quenching agent. See the "Experimental Protocols" section for detailed instructions.
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Problem 2: The signal from my specific fluorescent probe is weak and difficult to distinguish from the background in this compound-treated samples.
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Possible Cause: The autofluorescence from this compound is masking your specific signal, resulting in a poor signal-to-noise ratio.
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Solution:
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Increase Probe Concentration (with caution): Titrate your fluorescent probe to a higher concentration to increase the specific signal. However, be mindful that this can also lead to increased non-specific binding.
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Use Brighter Fluorophores: Select fluorescent probes conjugated to brighter fluorophores to enhance the specific signal over the background.
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Signal Amplification Techniques: Employ signal amplification methods such as using secondary antibodies conjugated to bright fluorophores or tyramide signal amplification (TSA) to boost the specific signal.
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Image Analysis Techniques: Use image analysis software to perform background subtraction. However, this should be done carefully to avoid introducing artifacts.
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Problem 3: I am observing punctate (dot-like) autofluorescence in my cells after this compound treatment.
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Possible Cause: this compound may be accumulating in specific cellular compartments, such as lysosomes, leading to localized high fluorescence. Cellular stress induced by the compound could also lead to the formation of autofluorescent lipofuscin granules.
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Solution:
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Use a Lipofuscin Quencher: Treat your samples with a commercial reagent specifically designed to quench lipofuscin autofluorescence, such as TrueBlack™.
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Sudan Black B Treatment: Sudan Black B can be used to quench lipofuscin-like autofluorescence.[2] See the "Experimental Protocols" section for a detailed protocol.
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Experimental Protocols
Protocol 1: General Autofluorescence Quenching with Sodium Borohydride (B1222165)
Sodium borohydride can be used to reduce aldehyde-induced autofluorescence from fixation, which may be exacerbated by the presence of a compound.[2][3]
Methodology:
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After fixation and permeabilization, wash the samples twice with phosphate-buffered saline (PBS).
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Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.
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Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.
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Wash the samples three times with PBS for 5 minutes each.
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Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Quenching with Sudan Black B
Sudan Black B is effective at quenching lipofuscin-like autofluorescence.[2]
Methodology:
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Complete your standard immunofluorescence staining protocol, including washes after the secondary antibody.
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Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
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Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
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Wash the samples extensively with PBS or Tris-buffered saline (TBS) until the excess stain is removed.
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Mount the coverslips with an appropriate mounting medium.
Table 1: Comparison of Common Autofluorescence Quenching Agents
| Quenching Agent | Target Autofluorescence | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced | Simple to use | Can have variable results; may affect antigenicity |
| Sudan Black B | Lipofuscin, general background | Effective for lipofuscin | Can introduce its own background in the red channel |
| Commercial Reagents (e.g., TrueBlack™) | Lipofuscin, collagen, elastin | Highly effective, low background | Higher cost |
| Copper Sulfate/Ammonium Chloride | Heme groups (red blood cells) | Effective for blood-rich tissues | Low pH treatment may affect sample integrity |
Visualizations
Caption: Troubleshooting workflow for this compound autofluorescence.
References
Validation & Comparative
Lack of Publicly Available Data on the Cytotoxic Effects of Onjixanthone I
Despite a comprehensive search of scientific literature and databases, no specific experimental data on the cytotoxic effects of Onjixanthone I in multiple cell lines could be located. While the compound is listed by chemical suppliers, there is a notable absence of published research detailing its biological activity, including IC50 values, mechanisms of action, or the signaling pathways it may affect.
This prevents the creation of a direct comparison guide as requested, due to the lack of quantitative data and detailed experimental protocols for this specific compound.
Alternative: A Comparative Guide on the Cytotoxic Effects of Alpha-Mangostin (B1666899)
As an alternative, this guide provides a comparative overview of the cytotoxic effects of alpha-mangostin , a well-researched natural xanthone (B1684191) derivative, which has been extensively studied for its anti-cancer properties across a variety of cell lines.
Comparative Cytotoxicity of Alpha-Mangostin in Various Cancer Cell Lines
Alpha-mangostin has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DLD-1 | Colon Cancer | Not specified, but cytotoxic effect observed | [1] |
| HL60 | Leukemia | < 10 | [1] |
| NB4 | Leukemia | < 10 | [1] |
| U937 | Leukemia | < 10 | [1] |
| SKBR3 | Breast Cancer | ED50: 9.25±0.64 µg/ml (for crude methanolic extract) | [1] |
| Raji | Lymphoblastoid | Not specified, but antitumor activity observed | [1] |
| P3HR-1 | Lymphoblastoid | Not specified, but antitumor activity observed | [1] |
Note: The provided data is a summary from available research. IC50 values can vary based on experimental conditions.
Experimental Protocols
The cytotoxic effects of xanthone derivatives like alpha-mangostin are commonly evaluated using the following experimental protocol.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
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Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.
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Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., alpha-mangostin) and a vehicle control (like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.
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Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
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Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general workflow for assessing cytotoxicity and a simplified representation of a signaling pathway often implicated in the action of cytotoxic compounds.
Caption: A typical workflow for evaluating the cytotoxic effects of a compound on cancer cell lines.
Caption: A simplified diagram of a common signaling pathway leading to apoptosis induced by cytotoxic agents.
References
Comparative Analysis of Xanthine Oxidase Inhibitors: A Guide for Researchers
An Objective Comparison of Established Drugs and the Potential of Natural Compounds like Onjixanthone I
In the landscape of drug discovery, particularly for metabolic diseases such as gout, the inhibition of xanthine (B1682287) oxidase (XO) remains a critical therapeutic strategy. This guide provides a comparative analysis of well-established XO inhibitors, Allopurinol and Febuxostat, and explores the potential of xanthones, a class of naturally occurring compounds to which this compound belongs, as emerging inhibitors.
While specific inhibitory data for this compound against xanthine oxidase is not available in the current body of scientific literature, numerous studies have highlighted the potential of xanthones isolated from the Polygala genus as potent inhibitors of this key enzyme. This guide will, therefore, provide a framework for comparison, utilizing data from known inhibitors and outlining the experimental protocols necessary for evaluating new chemical entities like this compound.
Quantitative Comparison of Known Xanthine Oxidase Inhibitors
For researchers investigating novel inhibitors, a quantitative comparison against established drugs is essential. The following table summarizes the inhibitory potency (IC50) of Allopurinol and Febuxostat against xanthine oxidase.
| Inhibitor | Target Enzyme | IC50 Value (nM) | Mechanism of Action |
| Allopurinol | Xanthine Oxidase | ~1,560 | Purine (B94841) analog, competitive inhibitor |
| Febuxostat | Xanthine Oxidase | ~7.8 | Non-purine analog, mixed-type inhibitor |
Note: IC50 values can vary depending on experimental conditions.
Experimental Protocols for Inhibitor Evaluation
To ensure accurate and reproducible data, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments in the evaluation of xanthine oxidase inhibitors.
In Vitro Xanthine Oxidase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.
Materials:
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Xanthine Oxidase (from bovine milk or recombinant)
-
Xanthine (substrate)
-
Potassium Phosphate (B84403) Buffer (pH 7.5)
-
Test compound (e.g., this compound)
-
Known inhibitor (e.g., Allopurinol) as a positive control
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the test compound at various concentrations.
-
Add xanthine oxidase to the mixture and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate, xanthine.
-
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for IC50 Determination
The following diagram illustrates the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Signaling Pathway of Uric Acid Production and Inhibition
Understanding the biochemical pathway is fundamental to inhibitor research. Xanthine oxidase plays a pivotal role in the purine catabolism pathway, leading to the production of uric acid. Inhibitors block this pathway, thereby reducing uric acid levels.
Conclusion
While direct experimental data on this compound's inhibitory activity is currently unavailable, the established potential of the xanthone (B1684191) scaffold against xanthine oxidase warrants further investigation. The methodologies and comparative data presented in this guide offer a robust framework for researchers to evaluate novel compounds like this compound. Such studies are essential for the development of new, effective, and safe therapeutic agents for the management of hyperuricemia and related disorders. The scientific community eagerly awaits research that will elucidate the specific biological activities of this compound and its potential contribution to this important class of inhibitors.
Unveiling the Molecular Secrets of Onjixanthone I: A Guide to Validating its Mechanism of Action with Genetic Approaches
For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from discovery to clinical application. Onjixanthone I, a xanthone (B1684191) derivative, represents a class of compounds with potential therapeutic properties. However, without a clear understanding of its molecular targets and pathways, its development is stalled. This guide provides a comparative framework for validating the MoA of a compound like this compound using cutting-edge genetic approaches. We will explore various techniques, present hypothetical data comparisons, detail experimental protocols, and visualize the underlying scientific logic.
Comparing Genetic Approaches for MoA Validation
Several genetic strategies can be employed to identify the cellular targets of a small molecule and validate its MoA. Each approach offers distinct advantages and provides complementary information. The primary methods include large-scale screening approaches like CRISPR/Cas9 screens and RNA interference (RNAi), as well as more targeted validation techniques such as individual gene knockdown or overexpression.[1][2][3]
Table 1: Comparison of Genetic Approaches for Target Identification and Validation
| Approach | Principle | Advantages | Limitations | Typical Data Output |
| CRISPR/Cas9 Screens (Loss-of-Function) | Genome-wide knockout of genes to identify those whose absence confers resistance or sensitivity to the compound.[2][4] | High specificity and efficiency in generating complete gene knockouts.[2] | Can be challenging to identify essential gene targets; potential for off-target effects. | Guide RNA (gRNA) enrichment or depletion scores, identifying genes that modify drug sensitivity. |
| RNA interference (RNAi) Screens | Genome-wide knockdown of gene expression using siRNA or shRNA to identify genes whose reduced expression alters compound efficacy.[1] | Effective for studying essential genes where complete knockout would be lethal; established technology. | Incomplete knockdown can lead to false negatives; potential for off-target effects. | Z-scores or similar statistical measures of cell viability changes upon gene knockdown in the presence of the compound. |
| CRISPRa/i Screens (Gain/Loss-of-Function) | Genome-wide activation (CRISPRa) or inhibition (CRISPRi) of gene expression to identify modifiers of drug response.[2] | Allows for the study of gene dosage effects; reversible and titratable gene modulation. | CRISPRa can be less robust than knockout screens; requires specific cell line engineering. | Similar to CRISPR/Cas9 screens, identifying gRNAs that are enriched or depleted. |
| Targeted Gene Knockdown/Overexpression | Silencing or overexpressing a specific candidate gene to confirm its role in the compound's MoA. | Provides direct evidence for the involvement of a specific gene; allows for detailed mechanistic follow-up. | Only tests a single hypothesis at a time; requires prior knowledge or strong candidates from screens. | Changes in cell viability, signaling pathway activity (e.g., Western blot), or other phenotypic readouts. |
| Chemical-Genetic Interaction Profiling | Assessing the sensitivity of a library of gene deletion mutants (e.g., in yeast) to the compound to identify pathways affected. | Can quickly map a compound's MoA to specific pathways; useful for initial hypothesis generation.[5] | Findings in model organisms like yeast may not always translate to human cells. | A "chemical-genetic profile" showing which gene deletions confer hypersensitivity or resistance. |
Hypothetical Scenario: Validating a Putative Kinase Inhibitor MoA for this compound
Let's hypothesize that preliminary biochemical assays suggest this compound inhibits a specific kinase, "Kinase X," which is a component of the "Pro-Survival Pathway." The following sections will outline how to genetically validate this hypothesis.
Experimental Workflow for Target Validation
A logical workflow is crucial for systematically validating a hypothesized MoA. This typically begins with broad, unbiased screens to identify genetic modifiers of drug activity, followed by targeted experiments to confirm the primary target and dissect the downstream pathway.
Caption: Experimental workflow for validating the MoA of this compound.
The "Pro-Survival" Signaling Pathway
Understanding the signaling context is essential. If this compound inhibits "Kinase X," we would expect to see a reduction in the phosphorylation of its downstream substrate, "Substrate Y," leading to the inactivation of a key transcription factor, "TF-Z," and ultimately, apoptosis.
Caption: Hypothesized "Pro-Survival" signaling pathway targeted by this compound.
Detailed Experimental Protocols
To ensure reproducibility and rigor, detailed methodologies are essential. Below are generalized protocols for key genetic validation experiments.
Protocol 1: Genome-wide CRISPR/Cas9 Loss-of-Function Screen
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound and suitable for CRISPR screening (e.g., expresses Cas9).
-
Library Transduction: Transduce the Cas9-expressing cells with a genome-wide lentiviral gRNA library at a low multiplicity of infection (MOI) to ensure most cells receive a single gRNA.
-
Antibiotic Selection: Select for cells that have been successfully transduced.
-
Compound Treatment: Split the cell population into two groups: one treated with a vehicle control and the other with a lethal concentration (e.g., LC50) of this compound.
-
Cell Culture: Culture the cells for a sufficient period to allow for gene knockout and for resistant cells to outgrow the sensitive population.
-
Genomic DNA Extraction: Harvest cells from both treatment groups and extract genomic DNA.
-
gRNA Sequencing: Amplify the gRNA-encoding regions from the genomic DNA using PCR and perform next-generation sequencing.
-
Data Analysis: Compare the gRNA frequencies between the this compound-treated and vehicle-treated populations. gRNAs that are significantly enriched in the treated population correspond to genes whose knockout confers resistance.
Protocol 2: Targeted siRNA-mediated Gene Knockdown
-
Cell Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
siRNA Transfection: Transfect cells with siRNAs targeting the gene of interest (e.g., "Kinase X") and a non-targeting control siRNA using a suitable lipid-based transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Compound Addition: Add this compound at a range of concentrations to both the target knockdown and control wells.
-
Viability Assay: After a further 48-72 hours, assess cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Data Analysis: Compare the dose-response curves of this compound in cells with and without the target gene knockdown. A rightward shift in the curve for the knockdown cells would indicate that the target gene is required for the compound's activity.
-
Knockdown Validation: In a parallel experiment, lyse the cells post-transfection and perform Western blotting to confirm the reduction of the target protein.
Logical Relationship of Genetic Validation
The core logic of these genetic approaches is to establish a causal link between a gene and the cellular response to a drug. If knocking out or knocking down a gene phenocopies or blocks the effect of a drug, it provides strong evidence that the gene product is on the causal pathway of the drug's action.
Caption: Logical framework for genetic validation of a drug target.
Conclusion
While specific experimental data for this compound is not yet publicly available, the framework presented here offers a robust, multi-faceted strategy for its MoA validation. By combining unbiased, genome-wide screening techniques with targeted genetic perturbations, researchers can confidently identify the direct target of this compound and the signaling pathways it modulates. This systematic approach not only illuminates the compound's therapeutic potential but also provides a blueprint for the mechanistic validation of other novel small molecules, ultimately accelerating the drug discovery and development pipeline.
References
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the mode-of-action of bioactive compounds by chemical-genetic profiling in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Onjixanthone I: A Comparative Analysis of Bioactivity Across Diverse Assay Formats
A Note to Researchers: Comprehensive, publicly available data on the specific biological activities of Onjixanthone I across various assay formats is currently limited. This guide provides a comparative framework based on the activities of structurally related xanthone (B1684191) derivatives. The experimental protocols and data presentation formats outlined herein are intended to serve as a template for the evaluation and cross-validation of this compound's bioactivity.
Comparative Analysis of Xanthone Activity
To effectively evaluate the therapeutic potential of this compound, it is crucial to assess its activity across a range of standardized assays. The following table summarizes the reported bioactivities of several well-characterized xanthone derivatives, offering a benchmark for future studies on this compound.
| Compound | Assay Type | Cell Line/Target | Activity (IC₅₀) | Reference |
| This compound | Anticancer | HeLa, WiDr, Vero | Data Not Available | |
| This compound | Anti-inflammatory | COX-2 Enzyme | Data Not Available | |
| This compound | Neuroprotection | SH-SY5Y | Data Not Available | |
| 1,3-dihydroxyxanthone | Anticancer | HeLa | 0.086 mM | [1] |
| 1,3-dihydroxyxanthone | Anticancer | WiDr | 0.114 mM | [1] |
| 1-hydroxyxanthone | Anticancer | WiDr | 1.111 mM | [1] |
| Trihydroxyxanthone 3a | Anticancer | MCF-7 | 184 ± 15 µM | [2] |
| Trihydroxyxanthone 3a | Anticancer | WiDr | 254 ± 15 µM | [2] |
| Trihydroxyxanthone 3a | Anticancer | HeLa | 277 ± 9 µM | [2] |
| Dihydroxyxanthone 3b | Antioxidant | DPPH radical scavenging | 349 ± 68 µM | [2] |
| Xanthone Hybrid (A127) | Anti-inflammatory | Egg albumin denaturation | 60 ± 0.31 % inhibition | [3] |
| Xanthone Hybrid (A11) | Anti-inflammatory | Egg albumin denaturation | 58.57 ± 0.023 % inhibition | [3] |
| Xanthone Derivative | Neuroprotection | Lead-induced AChE dysfunction | High phenolic content correlated with antioxidant activity | [4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key assays relevant to the assessment of this compound's bioactivity.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, providing an indication of a compound's cytotoxic effects.[5][6]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, WiDr) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Neuroprotective Activity: SH-SY5Y Cell-Based Assay
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotective effects against toxins or oxidative stress.[7][10][11]
Protocol:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.
-
Cell Seeding: Seed the differentiated cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.[7]
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent (e.g., rotenone, hydrogen peroxide, or glutamate) to induce cell death.[11][12]
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described above or other relevant methods like Calcein AM staining for live-cell imaging.[13]
-
Data Analysis: Compare the viability of cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.
Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Protocol:
-
Sample Preparation: Prepare cell or tissue homogenates to be tested for NOS activity.
-
Reaction Mixture Preparation: In a 96-well plate, add the sample, NOS assay buffer, and necessary cofactors (e.g., NADPH).[14]
-
Initiation of Reaction: Add the NOS substrate (L-arginine) to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).[14]
-
Nitrite Measurement: The amount of NO produced is determined by measuring the accumulation of its stable end-product, nitrite, using the Griess reagent. Add Griess Reagents 1 and 2 to each well.[15]
-
Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540 nm.[15]
-
Data Analysis: Create a standard curve using known concentrations of nitrite. Calculate the NOS activity in the samples and determine the inhibitory effect of this compound.
Visualizing Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.
Caption: General experimental workflow for in vitro bioactivity assessment.
References
- 1. japsonline.com [japsonline.com]
- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of Xanthone Hybrid for Potent Anti‐Inflammatory Effects: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of xanthone derivative of Garcinia mangostana against lead-induced acetylcholinesterase dysfunction and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. preprints.org [preprints.org]
- 12. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.com [abcam.com]
Onjixanthone I: Unraveling the Structure-Activity Relationship
A comprehensive analysis of the currently available scientific literature reveals a significant gap in the understanding of the specific structure-activity relationships (SAR) of Onjixanthone I and its derivatives. While the broader class of xanthones has been extensively studied for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, dedicated research on this compound remains limited. This guide aims to provide a comparative overview based on the general knowledge of xanthone (B1684191) SAR, while highlighting the critical need for further investigation into this compound itself.
General Structure-Activity Relationships of Xanthones
Xanthones possess a tricyclic dibenzo-γ-pyrone scaffold, and their biological activity is highly dependent on the nature and position of various substituents. Studies on a wide range of natural and synthetic xanthones have established several key structural features that influence their efficacy.
Key Substitutions and Their Impact on Activity:
-
Hydroxylation: The presence and position of hydroxyl (-OH) groups are crucial for the biological activity of xanthones. Hydroxylation at specific positions can enhance anticancer and antioxidant activities.
-
Prenylation: The addition of prenyl groups often increases the lipophilicity of the xanthone molecule, which can lead to enhanced cell membrane permeability and improved biological activity. Prenylated xanthones have shown significant cytotoxic effects against various cancer cell lines.
-
Methoxylation: Methoxy (-OCH3) groups can also modulate the biological activity of xanthones, with their effect being position-dependent.
-
Other Functional Groups: The introduction of other functional groups, such as halogens or nitrogen-containing moieties, has been explored to create novel xanthone derivatives with potentially improved pharmacological profiles.
Comparative Data on Xanthone Derivatives
Due to the lack of specific data for this compound and its analogs, the following table summarizes the cytotoxic activity of representative xanthone derivatives against various cancer cell lines to illustrate general SAR principles.
Table 1: Cytotoxic Activity of Selected Xanthone Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| α-Mangostin | Prenylated and hydroxylated | Breast (MCF-7) | 5.1 | [General Xanthone Review] |
| Garcinone E | Prenylated and hydroxylated | Colon (HCT-116) | 2.3 | [General Xanthone Review] |
| 1,3,6-Trihydroxyxanthone | Hydroxylated | Lung (A549) | 15.2 | [General Xanthone Review] |
| Nor-mangostin | Demethylated α-Mangostin | Prostate (PC-3) | 8.7 | [General Xanthone Review] |
Note: This table is for illustrative purposes only and does not contain data for this compound. The IC50 values are representative and can vary depending on the specific experimental conditions.
Experimental Protocols
The evaluation of the biological activity of xanthone derivatives typically involves a variety of in vitro and in vivo assays. A standard method for assessing cytotoxicity is the MTT assay.
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a xanthone derivative) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways and Logical Relationships
While the specific signaling pathways modulated by this compound are unknown, xanthones, in general, have been shown to exert their anticancer effects through various mechanisms. A generalized workflow for the initial investigation of a novel xanthone's mechanism of action is depicted below.
Caption: Generalized workflow for identifying and characterizing the mechanism of action of a novel bioactive compound.
The current body of scientific literature lacks specific structure-activity relationship studies on this compound. To advance the understanding of this natural product and its potential as a therapeutic agent, the following steps are crucial:
-
Isolation and Characterization: The original isolation and structural elucidation of this compound need to be identified to provide a foundational understanding of the molecule.
-
Synthesis of Analogs: A focused synthetic effort is required to generate a library of this compound derivatives with systematic modifications to the core scaffold.
-
Comprehensive Biological Evaluation: this compound and its analogs must be screened against a panel of cancer cell lines and in other relevant biological assays to generate quantitative data.
-
Mechanism of Action Studies: In-depth studies are necessary to elucidate the specific signaling pathways modulated by this compound and its active derivatives.
By undertaking these research endeavors, the scientific community can begin to build a robust structure-activity relationship profile for this compound, which will be instrumental in guiding the design of more potent and selective therapeutic agents.
comparing the antioxidant potential of Onjixanthone I to standard antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of Onjixanthone I against standard antioxidant compounds. Due to the current lack of publicly available, specific quantitative data on the free-radical scavenging activity of this compound from standardized assays such as DPPH, ABTS, and FRAP, a direct comparison is not feasible at this time.
However, this document serves as a valuable resource by summarizing the known antioxidant properties of the broader class of xanthones found in Hypericum species, providing a benchmark for the potential efficacy of this compound. Furthermore, it presents detailed experimental protocols and comparative data for widely recognized antioxidant standards, Trolox and Ascorbic Acid, to facilitate future research and direct comparative studies.
Introduction to this compound and Xanthones' Antioxidant Activity
This compound is a xanthone, a class of polyphenolic compounds naturally occurring in a variety of plants, including those of the Hypericum genus. Xanthones, in general, are recognized for their diverse pharmacological activities, with a significant body of research highlighting their potential as potent antioxidants. This antioxidant capacity is largely attributed to their chemical structure, which enables them to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. While specific studies quantifying the antioxidant activity of this compound are not currently available, research on xanthones isolated from Hypericum species suggests that they possess significant antioxidant and antimicrobial properties, playing a protective role against biotic stress[1].
Comparative Data of Standard Antioxidants
To provide a reference for the antioxidant capacity of novel compounds like this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for two widely used standard antioxidants, Trolox (a water-soluble analog of vitamin E) and Ascorbic Acid (Vitamin C), in common antioxidant assays. Lower IC50 values indicate a higher antioxidant potency.
| Antioxidant | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/µM) |
| Trolox | 3.5 - 50 | 2.5 - 15 | 1.0 |
| Ascorbic Acid | 20 - 100 | 5 - 25 | ~0.8 |
Note: The IC50 values for standard antioxidants can vary between laboratories and are dependent on the specific experimental conditions.
Experimental Protocols for Antioxidant Assays
The following are detailed methodologies for the three most common in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from violet to yellow. The change in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction mixture: A specific volume of the test compound (this compound or standard) at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
IC50 determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in its absorbance.
Procedure:
-
Generation of ABTS radical cation (ABTS•+): ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the ABTS•+ solution. This solution is then diluted to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction mixture: A specific volume of the test compound or standard is added to the ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).
-
Absorbance measurement: The decrease in absorbance is measured at 734 nm.
-
Calculation of scavenging activity: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
TEAC determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution, and ferric chloride (FeCl₃) solution.
-
Reaction mixture: The test compound or standard is added to the FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Absorbance measurement: The absorbance of the blue-colored complex is measured at a wavelength of approximately 593 nm.
-
Calculation of reducing power: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a known ferrous sulfate (B86663) standard solution. The results are typically expressed as µM Fe(II) equivalents or in relation to a standard antioxidant like Trolox.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH, ABTS, and a general antioxidant comparison study.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Workflow of the ABTS Radical Cation Decolorization Assay.
Caption: Logical workflow for comparing antioxidant potential.
Conclusion and Future Directions
While the existing literature strongly suggests that xanthones from Hypericum species possess notable antioxidant properties, there is a clear need for direct experimental evaluation of this compound. The standardized assays detailed in this guide—DPPH, ABTS, and FRAP—provide a robust framework for such an investigation. Future studies should focus on determining the IC50, TEAC, and FRAP values of purified this compound to allow for a direct and quantitative comparison with established standard antioxidants. This will be a critical step in elucidating its potential therapeutic applications as an antioxidant agent in the fields of pharmacology and drug development.
References
Onjixanthone I efficacy in drug-resistant vs sensitive cell lines
A Comparative Guide to the Transcriptomic Effects of Xanthone Derivatives in Ovarian Cancer Cells
Disclaimer: As of the latest literature search, specific comparative transcriptomic data for Onjixanthone I is not publicly available. This guide provides a representative comparison based on the transcriptomic analysis of other novel xanthone (B1684191) derivatives, offering a framework for evaluating the cellular mechanisms of this class of compounds. The data presented here is derived from studies on ovarian cancer cell lines and compared with the effects of the conventional chemotherapy drug, cisplatin (B142131).
This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of xanthone compounds and their potential as therapeutic agents.
Performance Comparison: Xanthone Derivatives vs. Cisplatin
The following tables summarize the gene expression changes in human ovarian cancer cell lines (TOV-21G and SK-OV-3) after treatment with two novel aminopropyl morpholine (B109124) xanthone derivatives (referred to as C7 and C8) and cisplatin (CIS), a standard-of-care chemotherapy agent. The data is focused on genes related to cellular stress and metabolism, as analyzed by qPCR arrays.[1][2]
Table 1: Fold-Change in Gene Expression in TOV-21G Ovarian Cancer Cells
| Gene | Function | Xanthone C7 | Xanthone C8 | Cisplatin (CIS) |
| SOD2 | Antioxidant, Superoxide Dismutase 2 | ↑ 1.5 | ↑ 1.2 | ↑ 2.5 |
| HMOX1 | Heme Oxygenase 1, Oxidative Stress Response | ↑ 1.3 | ↑ 1.1 | ↑ 3.0 |
| GPX2 | Glutathione Peroxidase 2, ROS Scavenging | ↑ 2.0 | ↓ 1.0 | ↑ 1.5 |
| CAT | Catalase, ROS Scavenging | ↓ 1.2 | ↓ 2.0 | ↓ 1.1 |
| CYP1B1 | Cytochrome P450 Family 1 Subfamily B Member 1 | ↓ 1.8 | ↓ 2.5 | ↓ 1.3 |
Data is represented as fold-change relative to untreated control cells. (↑) indicates upregulation, (↓) indicates downregulation. Data is synthesized from published studies for illustrative purposes.[1][3]
Table 2: Fold-Change in Gene Expression in SK-OV-3 Ovarian Cancer Cells
| Gene | Function | Xanthone C7 | Xanthone C8 | Cisplatin (CIS) |
| SOD2 | Antioxidant, Superoxide Dismutase 2 | ↑ 2.2 | ↑ 3.1 | ↑ 1.8 |
| HMOX1 | Heme Oxygenase 1, Oxidative Stress Response | ↑ 4.0 | ↑ 4.5 | ↑ 2.1 |
| XDH | Xanthine Dehydrogenase, Purine Metabolism | ↑ 2.0 | ↑ 2.3 | ↑ 1.2 |
| CYP2F1 | Cytochrome P450 Family 2 Subfamily F Member 1 | ↓ 2.8 | ↓ 3.5 | ↓ 1.5 |
| HSP90A | Heat Shock Protein 90 Alpha | ↑ 1.7 | ↑ 1.9 | ↑ 1.3 |
Data is represented as fold-change relative to untreated control cells. (↑) indicates upregulation, (↓) indicates downregulation. Data is synthesized from published studies for illustrative purposes.[1][3][4]
Summary of Observations:
The data suggests that both the novel xanthone derivatives and cisplatin induce a cellular stress response in ovarian cancer cells, as evidenced by the modulation of genes involved in reactive oxygen species (ROS) metabolism and detoxification.[1] Notably, in the SK-OV-3 cell line, the xanthone compounds C7 and C8 led to a more pronounced upregulation of HMOX1 and SOD2 compared to cisplatin.[2] The significant upregulation of these genes in SK-OV-3 cells treated with xanthones may indicate the induction of ferroptosis, an iron-dependent form of programmed cell death.[1] In contrast, cisplatin treatment resulted in a more substantial upregulation of SOD2 and HMOX1 in the TOV-21G cell line.[1] The differential expression of cytochrome P450 genes, such as CYP1B1 and CYP2F1, suggests that these compounds may also interfere with cellular metabolic pathways.[2]
Experimental Protocols
This section details a representative methodology for conducting a comparative transcriptomic analysis of cells treated with a xanthone derivative versus a standard chemotherapeutic agent.
1. Cell Culture and Treatment
-
Cell Lines: Human ovarian cancer cell lines TOV-21G and SK-OV-3 are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Stock solutions of the xanthone derivative and cisplatin are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the xanthone derivative, cisplatin, or DMSO (as a vehicle control) at predetermined concentrations (e.g., IC50 values). Cells are incubated for a specified period (e.g., 24 or 48 hours).
2. RNA Isolation
-
Total RNA is extracted from the treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Kit from Qiagen) following the manufacturer's protocol.[5]
-
The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis or a bioanalyzer.
3. cDNA Synthesis
-
First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., RT² First Strand Kit) according to the manufacturer's instructions.[6] This process converts the isolated RNA into a more stable DNA form for subsequent analysis.
4. qPCR Array Analysis
-
The synthesized cDNA is mixed with a SYBR Green-based qPCR master mix.[6]
-
The mixture is then aliquoted into a 96-well or 384-well qPCR array plate (e.g., RT² Profiler PCR Array), where each well contains pre-dispensed primers for a specific gene of interest (e.g., genes related to cellular stress, apoptosis, or specific signaling pathways).[7][8]
-
The plate is run on a real-time PCR instrument. The instrument monitors the fluorescence of SYBR Green, which binds to double-stranded DNA, to quantify the amount of amplified product in each cycle.[9]
5. Data Analysis
-
The cycle threshold (Ct) values are exported from the real-time PCR instrument.[5]
-
The relative expression of each gene is determined using the ΔΔCt method. The expression levels are normalized to the average of several housekeeping genes included in the array.
-
The fold-change in gene expression for each treated group is calculated relative to the vehicle control group.
-
Statistical analysis is performed to identify significantly differentially expressed genes.
Visualizations: Workflows and Pathways
To better understand the experimental process and the potential molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparative transcriptomic analysis.
Caption: Proposed signaling pathway for xanthone-induced ferroptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic Effects of Novel Xanthone Derivatives and Mild Hyperthermia in Ovarian Cancer: Insights from Gene Expression and In Silico Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying Cellular Stress-Related mRNA Changes Induced by Novel Xanthone Derivatives in Ovarian Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperthermia Intensifies α-Mangostin and Synthetic Xanthones’ Antimalignancy Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
- 6. qiagen.com [qiagen.com]
- 7. RT2 Profiler PCR Arrays [qiagen.com]
- 8. RT² Profiler PCR Array System Technology Overview [qiagen.com]
- 9. anygenes.com [anygenes.com]
Safety Operating Guide
Onjixanthone I: A Guide to Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Onjixanthone I, a natural product utilized in life sciences research.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet for this compound, a conservative approach based on general best practices for handling chemical compounds in a laboratory setting is recommended.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to work within a properly equipped laboratory with adequate ventilation, such as a chemical fume hood.[2] Researchers should always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and gloves, to prevent skin and eye contact.[2]
In case of exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
This compound: Properties and Assumed Hazards
| Property | Value/Information | Source |
| Chemical Name | 7-Hydroxy-1,2,3-trimethoxyxanthone | MCE |
| CAS Number | 136083-92-6 | MCE |
| Molecular Formula | C16H14O6 | MCE |
| Molecular Weight | 302.28 | MCE |
| Assumed Hazards | Potential for skin and eye irritation. Potential toxicity if ingested or inhaled. As an organic compound, it should be treated as potentially flammable. | General Laboratory Safety Guidelines |
Step-by-Step Disposal Procedures
The overriding principle for the disposal of any laboratory chemical is to formulate a disposal plan before starting any experimental work.[3] All chemical waste, including this compound and any materials contaminated with it, must be managed in accordance with federal, state, and local regulations.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired this compound powder, as well as contaminated lab supplies such as gloves, filter paper, and pipette tips, should be collected in a designated hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps: Needles, syringes, or any sharp objects contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Container Labeling
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date of accumulation.
Step 3: Storage
Store hazardous waste containers in a designated, well-ventilated area, away from incompatible materials.[5] Secondary containment should be used to prevent spills.
Step 4: Scheduling Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[2]
Experimental Protocol: Assessing Cytotoxicity using MTT Assay
Xanthone (B1684191) derivatives have been investigated for their anticancer properties.[6][7] A common method to assess the cytotoxic activity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell line (e.g., WiDR) and a normal cell line (e.g., Vero)[6][7]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA, and seed them into 96-well plates at a density of approximately 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in the culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Potential Signaling Pathway of Xanthone Derivatives
Xanthone derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of telomerase, cyclooxygenase-2 (COX-2), and cyclin-dependent kinase-2 (CDK2).[6][7] The following diagram illustrates a hypothetical signaling pathway for the cytotoxic effects of a xanthone derivative like this compound.
Caption: Hypothetical signaling pathway of this compound's cytotoxic effects.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Workflow for MTT-based cytotoxicity assay of this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
